2,4-Difluoro-3-methoxybenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTCBZZFDKXOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397529 | |
| Record name | 2,4-Difluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220353-20-8 | |
| Record name | 2,4-Difluoro-3-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220353-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2,4-Difluoro-3-methoxybenzonitrile (CAS 220353-20-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxybenzonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related analogues and predictive models to offer a thorough resource.
Chemical and Physical Properties
This compound is a substituted benzonitrile with the molecular formula C₈H₅F₂NO.[1] The presence of two fluorine atoms and a methoxy group on the benzene ring is expected to influence its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 220353-20-8 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Density | 1.3±0.1 g/cm³ | [2] |
| Boiling Point | 233.4±40.0 °C at 760 mmHg | [2] |
| Vapor Pressure | 0.1±0.5 mmHg at 25°C | [3] |
| Index of Refraction | 1.485 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted and Analogous Data)
The following are anticipated chemical shifts for ¹H and ¹³C NMR spectra based on data from similar fluorinated and methoxy-substituted benzonitriles. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | ~7.0-7.5 (aromatic CH), ~3.9 (OCH₃) | Based on analogues such as 2-methoxybenzonitrile and 4-methoxybenzonitrile. |
| ¹³C | ~160-110 (aromatic C), ~115 (CN), ~56 (OCH₃) | Based on analogues such as 2-methoxybenzonitrile and 4-methoxybenzonitrile. |
Infrared (IR) Spectroscopy (Analogous Data)
The IR spectrum of this compound is expected to show characteristic peaks for the nitrile, ether, and fluorinated aromatic functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N Stretch | 2220-2240 |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |
| C-F Stretch | 1000-1400 |
| Aromatic C=C Stretch | 1400-1600 |
Mass Spectrometry (MS) (Predicted Data)
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 170.04120 |
| [M+Na]⁺ | 192.02314 |
| [M-H]⁻ | 168.02664 |
| [M]⁺ | 169.03337 |
Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar fluorinated benzonitriles, such as the cyanation of an aryl halide. A proposed workflow is detailed below.
Proposed Experimental Protocol: Cyanation of 2,4-Difluoro-3-methoxybromobenzene
This proposed method is adapted from the synthesis of 2,4-difluorobenzonitrile.
Materials:
-
2,4-Difluoro-3-methoxybromobenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Difluoro-3-methoxybromobenzene in DMF.
-
Add copper(I) cyanide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and toluene.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Potential Applications in Drug Development
While there is no specific biological activity reported for this compound, its structural features suggest potential as a valuable building block in medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The nitrile group can serve as a versatile synthetic handle for the introduction of other functional groups or can act as a hydrogen bond acceptor in interactions with biological targets. Substituted benzonitriles are present in a variety of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Safety Information
This compound is classified as a hazardous substance. The following is a summary of its hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
2,4-Difluoro-3-methoxybenzonitrile molecular weight
An In-depth Technical Guide on the Molecular Weight of 2,4-Difluoro-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of this compound, a chemical compound of interest in various research and development applications. The determination of an accurate molecular weight is fundamental for a wide range of scientific procedures, including stoichiometry in chemical reactions, preparation of solutions with precise concentrations, and characterization in analytical chemistry.
Chemical Identity
This compound is identified by the following key parameters:
Methodology for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following protocol outlines the steps for the precise calculation of the molecular weight of this compound.
Protocol:
-
Determination of the Molecular Formula : The elemental composition of the molecule was first established. For this compound, the molecular formula is C₈H₅F₂NO.[1][2][3]
-
Identification of Constituent Elements : The elements present in the compound are Carbon (C), Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O).
-
Obtaining Standard Atomic Weights : The standard atomic weight of each element was obtained from IUPAC (International Union of Pure and Applied Chemistry) recommendations and established chemical data sources.
-
Calculation of Total Molecular Weight : The number of atoms of each element in the molecular formula is multiplied by its respective atomic weight. The sum of these values yields the molecular weight of the compound.
Data Presentation: Molecular Weight Calculation
The following table summarizes the quantitative data used to calculate the molecular weight of this compound.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Contribution to Molecular Weight (u) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Fluorine | F | 2 | 18.998 | 37.996 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 169.130 |
The calculated molecular weight of this compound is 169.13 g/mol .[1]
Visualization of the Molecular Structure
A 2D representation of the chemical structure of this compound provides a visual understanding of the atomic arrangement. The following diagram was generated using the Graphviz DOT language.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 10. quora.com [quora.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]
- 15. byjus.com [byjus.com]
- 16. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Nitrogen - Wikipedia [en.wikipedia.org]
- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 22. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 23. princeton.edu [princeton.edu]
- 24. Oxygen - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 27. Oxygen, atomic [webbook.nist.gov]
A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds are of paramount importance in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents.[1][2] The strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4] Benzonitrile derivatives, in particular, serve as versatile scaffolds and key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5]
This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxybenzonitrile, a fluorinated aromatic building block. It details the compound's chemical structure, physicochemical properties, and theoretical spectroscopic characteristics. Furthermore, this document presents an exemplary synthesis protocol and outlines standard experimental procedures for its characterization, positioning it as a valuable resource for professionals in chemical synthesis and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a substituted aromatic compound featuring two fluorine atoms, a methoxy group, and a nitrile functional group. This specific arrangement of substituents influences the molecule's reactivity and potential applications as a chemical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 220353-20-8 | [6][7] |
| Molecular Formula | C₈H₅F₂NO | [6] |
| Molecular Weight | 169.13 g/mol | [6] |
| Exact Mass | 169.033920 u | [7] |
| Appearance | White to off-white solid (typical) | |
| Calculated LogP | 1.28 | [7] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [7] |
| Boiling Point (Predicted) | 233.4 ± 40.0 °C at 760 mmHg | [7] |
| Flash Point (Predicted) | 95.0 ± 27.3 °C | [7] |
Spectroscopic Data (Theoretical and Predicted)
While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be predicted based on its functional groups and data from analogous structures.
Mass Spectrometry
Protonation of benzonitriles typically occurs on the cyano group.[8] The mass spectrum would be expected to show a prominent molecular ion peak (M+) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by vibrations from its key functional groups. The nitrile stretch is a particularly strong and sharp indicator.[9][10]
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Methyl C-H | 2950 - 2850 | Stretch |
| Nitrile C≡N | 2240 - 2220 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Aryl C-F | 1250 - 1100 | Stretch |
| Aryl-O-CH₃ | 1300 - 1200 (asym), 1050-1010 (sym) | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure. The presence of fluorine introduces characteristic splitting patterns (H-F and C-F couplings).[11][12] 19F NMR would show two distinct signals for the non-equivalent fluorine atoms.[13]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings
| Nucleus | Position | Predicted Shift (ppm) | Predicted Multiplicity & Coupling Constants (J) |
| ¹H | -OCH₃ | 3.8 - 4.0 | s (singlet) |
| Ar-H (H-5) | 7.0 - 7.5 | dd (doublet of doublets), ³JHH, ⁴JHF | |
| Ar-H (H-6) | 6.8 - 7.2 | dd (doublet of doublets), ³JHH, ⁵JHF | |
| ¹³C | -OCH₃ | 55 - 65 | q (quartet, due to ¹JCH) |
| C-CN | 115 - 120 | t (triplet, due to ³JCF) | |
| C-1 (ipso to CN) | 95 - 105 | d (doublet, due to ³JCF) | |
| C-2 (ipso to F) | 150 - 160 | d (doublet, large ¹JCF) | |
| C-3 (ipso to OCH₃) | 140 - 150 | dd (doublet of doublets, ²JCF, ²JCF) | |
| C-4 (ipso to F) | 155 - 165 | d (doublet, large ¹JCF) | |
| C-5 | 110 - 120 | d (doublet, due to ²JCF) | |
| C-6 | 125 - 135 | s (or small d, due to ⁴JCF) |
Synthesis and Characterization Protocols
While a specific protocol for this compound is not detailed in the provided literature, a general synthesis can be proposed based on established methods for related fluorinated benzonitriles, such as halogen-fluorine exchange or cyanation of an appropriate precursor.[14][15]
Proposed Synthesis Workflow
A plausible route involves the cyanation of a corresponding aryl bromide. This common transformation can be catalyzed by copper or palladium complexes.
Caption: Proposed synthesis of this compound via cyanation.
Experimental Protocol: Synthesis (Exemplary)
The following is a generalized protocol for a palladium-catalyzed cyanation reaction. Note: This procedure is illustrative and must be adapted and optimized. All work should be conducted by trained personnel in a suitable fume hood.
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove inorganic solids.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Experimental Protocol: Characterization
Infrared (IR) Spectroscopy: A spectrum can be obtained using an FT-IR spectrometer. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly onto the ATR crystal and apply pressure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard like CFCl₃.
Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using an instrument equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), to determine the molecular weight and fragmentation pattern.[16]
Applications in Research and Drug Development
Fluorinated building blocks like this compound are valuable starting materials for creating libraries of novel compounds for screening. The strategic placement of fluorine atoms can block sites of metabolic attack (e.g., aromatic hydroxylation), thereby improving a drug candidate's pharmacokinetic profile.[4][17] The nitrile group is a versatile functional handle that can be converted into other key groups like amines, carboxylic acids, or tetrazoles, which are common in bioactive molecules.
Role in the Drug Discovery Pipeline
This compound serves as an early-stage building block in the multi-step process of discovering and developing new therapeutic agents.
Caption: General workflow for the role of a building block in drug discovery.
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive nitrile handle and the modulating effects of its fluoro and methoxy substituents makes it an attractive starting point for the synthesis of complex molecular targets. This guide provides the foundational technical data and procedural outlines necessary for researchers to effectively utilize this compound in their discovery and development programs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS#:220353-20-8 | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 15. CN105523962B - The preparation method of fluorobenzene nitrile compounds - Google Patents [patents.google.com]
- 16. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2,4-Difluoro-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,4-Difluoro-3-methoxybenzonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, and key safety information. Additionally, it outlines plausible experimental protocols for its synthesis, purification, and analysis, based on established methodologies for structurally related compounds.
Core Chemical and Physical Properties
This compound is a substituted benzonitrile with the chemical formula C₈H₅F₂NO.[1][2] The presence of two fluorine atoms and a methoxy group on the benzene ring, along with the nitrile functional group, imparts unique electronic and physicochemical properties to the molecule. These substitutions can influence its reactivity, metabolic stability, and potential biological activity.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 220353-20-8 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1][2] |
| Molecular Weight | 169.13 g/mol | [1] |
| Boiling Point | 233.4 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Melting Point | Not available | [3] |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm) due to coupling with each other and with the adjacent fluorine atoms. The methoxy group protons will appear as a singlet, likely in the range of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The methoxy carbon will resonate around δ 55-60 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-F stretching vibrations will likely appear as strong bands in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O stretching of the methoxy group will be observed around 1000-1100 cm⁻¹ and 1250 cm⁻¹.
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (approximately 169.13). Common fragmentation patterns for benzonitriles involve the loss of HCN (m/z 27) and fragmentation of the substituent groups.
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound is via a Sandmeyer reaction starting from 2,4-difluoro-3-methoxyaniline.
Step 1: Diazotization of 2,4-Difluoro-3-methoxyaniline
-
Dissolve 2,4-difluoro-3-methoxyaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a reaction vessel cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN). This forms the [Cu(CN)₂]⁻ complex.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. The purified crystals can then be collected by filtration.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Analytical Methods
The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight. A typical GC program would involve a temperature ramp on a suitable capillary column (e.g., a non-polar column like DB-5) with mass spectral detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the key functional groups, particularly the nitrile group.
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathway interactions for this compound have not been extensively reported in publicly available literature, fluorinated benzonitrile derivatives are known to exhibit a range of biological effects, including potential anticancer properties.[4] The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.
Given the structural similarities to other enzyme inhibitors, a hypothetical mechanism of action could involve the inhibition of a key cellular enzyme. For example, many small molecule inhibitors target protein kinases, which are crucial components of cellular signaling pathways.
The following diagram illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor. This is a generalized representation and is not based on specific experimental data for this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
This compound is a valuable building block in chemical synthesis with potential applications in drug discovery and materials science. This guide provides a summary of its known chemical properties and outlines plausible experimental procedures for its synthesis and analysis. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.
References
A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxybenzonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and drug development. This document covers key aspects of this compound, including its chemical properties, reliable suppliers, detailed synthetic and analytical methodologies, and its potential role in targeting cancer-related signaling pathways.
Core Chemical Information and Supplier Data
This compound is a substituted benzonitrile with the molecular formula C₈H₅F₂NO. The presence of two fluorine atoms and a methoxy group on the aromatic ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.
Several commercial suppliers offer this compound. The following table summarizes the available quantitative data from a selection of these suppliers to facilitate procurement for research and development purposes.
| Supplier | Purity | Quantity | Price | CAS Number |
| ThermoFisher | 97.0% | 1g | ¥1620.0 | 220353-20-8 |
| Shanghai Nianxing Industrial Co., Ltd. | 97.0% | - | Inquiry | 220353-20-8 |
| Shanghai Jizhi Biochemical Technology Co., Ltd. | 97.0% | 1g / 5g | ¥1668.0 / ¥5788.0 | 220353-20-8 |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g / 1kg / 100kg / 1000kg | Inquiry | 220353-20-8 |
| Santa Cruz Biotechnology | - | - | Inquiry | 220353-20-8[1] |
| CP Lab Safety | 96% | 1g | - | -[2] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a readily available difluoroanisole derivative. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic pathway for this compound.
Step 1: Bromination of 1,3-Difluoro-2-methoxybenzene
-
To a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-bromosuccinimide (NBS) (1.05 eq).
-
Add a radical initiator, such as a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-2,4-difluoro-3-methoxybenzene.
Step 2: Cyanation of 1-Bromo-2,4-difluoro-3-methoxybenzene
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 eq) and copper(I) cyanide (CuCN) (1.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (around 3.9 ppm) and signals in the aromatic region for the two aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the methoxy carbon, and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum will provide information on the chemical environment of the two fluorine atoms.
Mass Spectrometry (MS):
-
GC-MS or LC-MS: These techniques can be used to determine the molecular weight of the compound and to assess its purity. The expected molecular weight for C₈H₅F₂NO is approximately 169.13 g/mol .[1] The mass spectrum will show a molecular ion peak corresponding to this mass.
High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: Reversed-phase HPLC can be employed to determine the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Potential Applications in Drug Discovery
Fluorinated benzonitriles are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. The introduction of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[3]
Relevance in Cancer Research
While the specific biological activity of this compound is not extensively documented in the available literature, related fluorinated small molecules have been investigated for their anticancer properties.[3] These compounds can act as inhibitors of various signaling pathways that are dysregulated in cancer cells.
Representative Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it a prime target for drug development. Small molecule inhibitors that target key kinases in this pathway, such as PI3K, AKT, and mTOR, are actively being pursued as cancer therapeutics. A simplified representation of this pathway is provided below.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
While the direct interaction of this compound with this pathway has not been confirmed, its structural features are consistent with those of other small molecules designed to inhibit kinases within such signaling cascades. Further research, including in vitro kinase assays and cell-based studies, would be necessary to elucidate its precise mechanism of action.
Conclusion
This compound represents a promising chemical entity for drug discovery, particularly in the field of oncology. This guide provides a foundational resource for researchers by consolidating information on its procurement, proposing detailed methodologies for its synthesis and analysis, and contextualizing its potential therapeutic applications. The experimental protocols and diagrams presented herein are intended to facilitate further investigation into the biological activities of this and related fluorinated compounds.
References
An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2,4-Difluoro-3-methoxybenzonitrile, a valuable building block in the development of novel pharmaceutical compounds. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow and key reaction mechanisms to aid in laboratory-scale synthesis and process development.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed as a four-step sequence. This pathway leverages well-established and reliable chemical transformations to ensure a high overall yield and purity of the final product. The key stages of the synthesis are:
-
Nitration: Introduction of a nitro group onto the aromatic ring of 1,3-difluoro-2-bromobenzene to yield 2,4-difluoro-3-bromo-1-nitrobenzene.
-
Nucleophilic Aromatic Substitution (SNAr): Selective replacement of the bromine atom with a methoxy group to form 2,4-difluoro-3-methoxynitrobenzene.
-
Reduction: Conversion of the nitro group to an amine to produce the key intermediate, 2,4-difluoro-3-methoxyaniline.
-
Sandmeyer Cyanation: Transformation of the amino group into a nitrile functionality to afford the target molecule, this compound.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.
Step 1: Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene
The initial step involves the nitration of 1,3-difluoro-2-bromobenzene. The presence of the two fluorine atoms and the bromine atom directs the incoming nitro group to the desired position.
Experimental Protocol:
To a stirred solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in 48 ml of concentrated sulfuric acid at ambient temperature, 8 ml of 70% concentrated nitric acid is added dropwise.[1] The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 55°C.[1] After the addition is complete, the mixture is stirred for an additional 15 minutes. The reaction mixture is then carefully poured onto 300 ml of ice. The resulting aqueous mixture is extracted three times with methylene chloride. The combined organic layers are washed three times with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield a yellow solid. Recrystallization from isopropyl ether affords the pure product as a white solid.[1]
| Parameter | Value | Reference |
| Starting Material | 1,3-Difluoro-2-bromobenzene | [1] |
| Reagents | Conc. H₂SO₄, 70% HNO₃ | [1] |
| Temperature | < 55°C | [1] |
| Reaction Time | 15 minutes | [1] |
| Yield | 97% | [1] |
| Melting Point | 50-51.5°C | [1] |
Table 1: Quantitative data for the synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
Step 2: Synthesis of 2,4-Difluoro-3-methoxynitrobenzene
This step employs a nucleophilic aromatic substitution reaction to replace the bromine atom with a methoxy group. The nitro group ortho to the bromine atom strongly activates the ring towards nucleophilic attack.
Experimental Protocol (General Procedure):
In a round-bottom flask, 2,4-difluoro-3-bromo-1-nitrobenzene is dissolved in anhydrous methanol. A solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol or using a commercial solution) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value (Estimated) | Reference |
| Starting Material | 2,4-Difluoro-3-bromo-1-nitrobenzene | - |
| Reagents | Sodium methoxide, Methanol | - |
| Temperature | Reflux | - |
| Reaction Time | 2-6 hours | - |
| Yield | 80-90% | - |
Table 2: Estimated quantitative data for the synthesis of 2,4-Difluoro-3-methoxynitrobenzene.
Step 3: Synthesis of 2,4-Difluoro-3-methoxyaniline
The nitro group of 2,4-difluoro-3-methoxynitrobenzene is reduced to an amine in this step to yield the crucial aniline intermediate.
Experimental Protocol (Using Iron in Acidic Medium):
To a stirred mixture of 2,4-difluoro-3-methoxynitrobenzene and ethanol, iron powder is added, followed by the dropwise addition of concentrated hydrochloric acid. The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,4-difluoro-3-methoxyaniline.
| Parameter | Value (Estimated) | Reference |
| Starting Material | 2,4-Difluoro-3-methoxynitrobenzene | - |
| Reagents | Iron powder, Hydrochloric acid, Ethanol | - |
| Temperature | Reflux | - |
| Reaction Time | 1-3 hours | - |
| Yield | >90% | - |
Table 3: Estimated quantitative data for the synthesis of 2,4-Difluoro-3-methoxyaniline.
Step 4: Synthesis of this compound
The final step is the conversion of the aniline to the target benzonitrile via the Sandmeyer reaction.[2][3] This classic transformation proceeds through a diazonium salt intermediate.
Experimental Protocol:
A solution of 2,4-difluoro-3-methoxyaniline in a mixture of concentrated hydrochloric acid and water is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper. This cold diazonium salt solution is then added portion-wise to a stirred, cold (0-5°C) solution of copper(I) cyanide and potassium cyanide in water. The reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for one hour to ensure complete reaction. After cooling, the mixture is extracted with a suitable organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed with dilute sodium hydroxide solution, then with water, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation under reduced pressure to afford this compound.
| Parameter | Value (Estimated) | Reference |
| Starting Material | 2,4-Difluoro-3-methoxyaniline | - |
| Reagents | NaNO₂, HCl, CuCN, KCN | [2][3] |
| Temperature | 0-5°C (diazotization), 50-60°C (cyanation) | [2][3] |
| Reaction Time | 2-4 hours | - |
| Yield | 70-85% | - |
Table 4: Estimated quantitative data for the synthesis of this compound.
Reaction Mechanisms
Understanding the underlying mechanisms of the key transformations is crucial for optimizing reaction conditions and troubleshooting potential issues.
Nucleophilic Aromatic Substitution (SNAr)
The substitution of the bromo group by methoxide proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitro group plays a critical role in stabilizing this intermediate through resonance.
Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.
Sandmeyer Reaction
The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl nitrile, catalyzed by copper(I) cyanide. The reaction is believed to proceed through a radical mechanism.
Figure 3: Simplified mechanism of the Sandmeyer Cyanation step.
Safety Considerations
All experimental procedures outlined in this guide must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Nitric acid and Sulfuric acid are highly corrosive. Handle with extreme care.
-
Sodium methoxide is corrosive and flammable.
-
Sodium nitrite is an oxidizing agent and is toxic.
-
Copper(I) cyanide and Potassium cyanide are highly toxic. Handle with extreme caution and have an appropriate quenching and disposal procedure in place.
-
The Sandmeyer reaction can be exothermic and may release nitrogen gas vigorously. The reaction should be performed with careful temperature control and on a scale that can be safely managed.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthetic route detailed in this technical guide provides a robust and efficient method for the preparation of this compound. By following the outlined protocols and adhering to the necessary safety precautions, researchers can reliably synthesize this important intermediate for applications in drug discovery and development. The provided data and mechanistic insights offer a solid foundation for further process optimization and scale-up studies.
References
A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of 2,4-Difluoro-3-methoxybenzonitrile, a key chemical intermediate in pharmaceutical and materials science research. It covers nomenclature, physicochemical properties, a representative synthesis protocol, and its applications.
Chemical Identity and Nomenclature
The unequivocally correct IUPAC name for the compound is This compound . This name is derived following a systematic approach:
-
Principal Functional Group : The nitrile (-C≡N) group attached to the benzene ring designates "benzonitrile" as the parent name. The carbon atom of the ring attached to the nitrile group is assigned the locant '1'.
-
Substituent Identification : The molecule contains three substituents on the benzene ring: two fluorine atoms (-F) and one methoxy group (-OCH₃).
-
Locant Assignment : The ring is numbered to assign the lowest possible locants to the substituents, resulting in fluoro groups at positions 2 and 4, and a methoxy group at position 3.
-
Alphabetical Ordering : The substituents are prefixed to the parent name in alphabetical order ("difluoro" before "methoxy").
This systematic naming ensures a unique and unambiguous identifier for the chemical structure.
Structural and Data Identifiers
A summary of key identifiers and molecular properties is presented below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 220353-20-8 | [1][2] |
| Molecular Formula | C₈H₅F₂NO | [2][3] |
| Molecular Weight | 169.13 g/mol | [2] |
| Monoisotopic Mass | 169.03392 Da | [3] |
| SMILES | COC1=C(C=CC(=C1F)C#N)F | [3] |
| InChI Key | RWTCBZZFDKXOLX-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Notes |
| Appearance | Off-white to light yellow solid | - |
| Purity | Typically ≥98% | [4] |
| Predicted XlogP | 1.8 | A measure of lipophilicity. |
| Storage | Store at 10°C - 25°C in a well-closed container. | [5] |
Synthesis and Experimental Protocols
This compound is a synthetic compound not found in nature. Its synthesis is crucial for its availability as a building block. While a specific, detailed experimental protocol for this exact molecule is not publicly available, a general and analogous method for the synthesis of similar fluorinated benzonitriles involves a cyanation reaction of a corresponding bromo- or iodo-aromatic precursor.
Representative Protocol: Cyanation of an Aryl Halide
This protocol is based on established methods for synthesizing fluorinated benzonitriles, such as the synthesis of 3-fluoro-4-methoxybenzonitrile from 2-fluoro-4-bromoanisole[6].
Reaction: 2,4-Difluoro-3-methoxy-1-bromobenzene + Copper(I) Cyanide → this compound
Materials and Reagents:
-
2,4-Difluoro-3-methoxy-1-bromobenzene (starting material)
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Aqueous solution of Iron(III) Chloride (FeCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting aryl bromide in anhydrous DMF.
-
Cyanation : Add Copper(I) Cyanide to the solution. Heat the mixture to reflux and maintain for several hours (e.g., 10-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, add an aqueous solution of FeCl₃ to the reaction mixture to complex with excess cyanide.
-
Extraction : Extract the product into an organic solvent such as toluene.
-
Washing : Wash the organic layer successively with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude residue by silica gel column chromatography to yield the final product, this compound.
This generalized procedure provides a robust framework for the laboratory-scale synthesis of the target compound.
Applications in Research and Development
Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science.[7] The specific substitution pattern of this compound makes it a valuable and versatile building block.
-
Pharmaceutical Intermediates : As a highly functionalized aromatic ring, it serves as a scaffold for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing multiple avenues for molecular elaboration.
-
Medicinal Chemistry : The incorporation of fluorine atoms is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[7] This compound provides a pre-functionalized ring system for developing new therapeutic agents.
-
Agrochemicals and Materials Science : Similar to its role in pharmaceuticals, this molecule can be a precursor for novel pesticides and specialized fluoropolymers.
The logical workflow for utilizing this compound in a drug discovery pipeline is illustrated below.
References
- 1. This compound | CAS#:220353-20-8 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]
- 4. 220353-20-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 2,3-Difluoro-4-methoxybenzonitrile | 256417-12-6 | FD38508 [biosynth.com]
- 6. prepchem.com [prepchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Spectroscopic Data and Analysis of 2,4-Difluoro-3-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-3-methoxybenzonitrile (CAS: 220353-20-8).[1] Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds. It also includes detailed, standardized experimental protocols for acquiring such data.
Molecular Structure and Properties:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and are supported by data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.3 - 7.5 | ddd | JHF ≈ 8-10, JHH ≈ 8-9, JHF ≈ 1-2 | H-6 |
| ~6.9 - 7.1 | t | JHH ≈ JHF ≈ 8-9 | H-5 |
| ~4.0 | s | - | -OCH₃ |
Note: The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |
| ~160 (dd) | ¹JCF, ²JCF | C-2 (bearing F) |
| ~155 (dd) | ¹JCF, ⁴JCF | C-4 (bearing F) |
| ~140 (d) | ²JCF | C-3 (bearing OCH₃) |
| ~125 (d) | ³JCF | C-6 |
| ~117 | - | C≡N |
| ~115 (d) | ²JCF | C-5 |
| ~105 (d) | ³JCF | C-1 (bearing CN) |
| ~62 | - | -OCH₃ |
Note: Carbons bearing or adjacent to fluorine atoms will appear as doublets or doublets of doublets due to C-F coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium-Strong | C≡N stretch |
| ~1620, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1280 | Strong | Aryl-O stretch (asymmetric) |
| ~1200 - 1000 | Strong | C-F stretch |
| ~3100 - 3000 | Weak | Aromatic C-H stretch |
| ~2950, ~2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data [2]
| Adduct | m/z |
| [M]+ | 169.03337 |
| [M+H]⁺ | 170.04120 |
| [M+Na]⁺ | 192.02314 |
| [M-H]⁻ | 168.02664 |
Experimental Protocols
The following are detailed, standardized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. A typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
FT-IR Spectroscopy Protocol (ATR Method)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Correlate these absorption bands with specific functional groups and bond vibrations in the molecule.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Compare the observed m/z value with the calculated exact mass of the compound to confirm its elemental composition.
-
Analyze any observed fragment ions to gain further structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Difluoro-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2,4-Difluoro-3-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and proton relationships.
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum for this compound is not readily found in the searched literature, a reliable prediction of the ¹H NMR spectrum can be made based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted data is summarized in Table 1.
The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two aromatic protons, H-5 and H-6. The electron-withdrawing nature of the nitrile group and the fluorine atoms, combined with the electron-donating effect of the methoxy group, will influence the chemical shifts. The methoxy group protons will appear as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5 | 7.20 - 7.40 | dd | J(H5-F4) ≈ 8-10, J(H5-H6) ≈ 8-9 | 1H |
| H-6 | 7.00 - 7.20 | t | J(H6-F4) ≈ 8-10, J(H6-H5) ≈ 8-9 | 1H |
| -OCH₃ | 3.90 - 4.10 | s | - | 3H |
Note: Predicted values are based on analogous compounds and are subject to minor variations based on experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: Approximately 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 to 64 (signal-to-noise dependent)
-
Receiver Gain: Optimized automatically by the spectrometer.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Structural Visualization and Proton Relationships
The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and highlights the key through-bond relationships that give rise to the observed spin-spin coupling in the ¹H NMR spectrum.
Caption: Molecular structure and key proton couplings.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. The predicted data and experimental protocol serve as a valuable resource for researchers in the synthesis, characterization, and application of this compound.
An In-depth Technical Guide to the 13C NMR of 2,4-Difluoro-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,4-difluoro-3-methoxybenzonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy, including substituent effects and known carbon-fluorine coupling constants. This guide is intended to assist researchers in the identification and characterization of this and structurally related molecules.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts (δ) in parts per million (ppm) and carbon-fluorine coupling constants (J-couplings) in Hertz (Hz) for this compound are summarized in the table below. These values are estimated based on data from analogous fluorinated and methoxy-substituted aromatic compounds. The numbering of the carbon atoms corresponds to the molecular structure diagram provided in this guide.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |
| C1 | ~95-105 | Doublet of Doublets (dd) | ¹JCF ≈ 240-260 Hz, ³JCF ≈ 3-10 Hz |
| C2 | ~155-165 | Doublet of Doublets (dd) | ¹JCF ≈ 245-265 Hz, ²JCF ≈ 15-25 Hz |
| C3 | ~140-150 | Doublet of Doublets (dd) | ²JCF ≈ 10-20 Hz, ²JCF ≈ 10-20 Hz |
| C4 | ~158-168 | Doublet (d) | ¹JCF ≈ 250-270 Hz |
| C5 | ~110-120 | Doublet (d) | ²JCF ≈ 20-30 Hz |
| C6 | ~115-125 | Singlet (or very small coupling) | - |
| CN | ~114-118 | Singlet | - |
| OCH₃ | ~60-65 | Singlet | - |
Note: The chemical shifts for the fluorinated carbons (C2 and C4) are expected to be significantly downfield and exhibit large one-bond carbon-fluorine couplings (¹JCF). The other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The carbon attached to the methoxy group (C3) and the carbon bearing the nitrile group (C1) will also be influenced by the fluorine atoms.
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear assignment of the NMR signals.
Mass Spectrometry of 2,4-Difluoro-3-methoxybenzonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 2,4-Difluoro-3-methoxybenzonitrile, a compound of interest in pharmaceutical and chemical research. This document outlines a theoretical fragmentation pattern, provides detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents the data in a clear, structured format for ease of interpretation.
Compound Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 220353-20-8[1][2] |
| Molecular Formula | C₈H₅F₂NO[1] |
| Molecular Weight | 169.13 g/mol [1][2] |
| Monoisotopic Mass | 169.03392 Da |
Predicted Mass Spectrum Data
| m/z (Predicted) | Ion Formula | Interpretation | Relative Abundance |
| 169 | [C₈H₅F₂NO]⁺• | Molecular Ion (M⁺•) | High |
| 154 | [C₇H₂F₂NO]⁺• | Loss of a methyl radical (•CH₃) | Moderate |
| 140 | [C₇H₅F₂N]⁺ | Loss of a formyl radical (•CHO) | Low |
| 126 | [C₇H₂FN]⁺• | Loss of a methoxy radical (•OCH₃) and a fluorine atom | Low |
| 111 | [C₆H₂FN]⁺• | Loss of CO from the m/z 140 fragment | Moderate |
| 108 | [C₆H₂F]⁺ | Loss of HCN from the m/z 140 fragment | Moderate |
| 75 | [C₅H₂F]⁺ | Aromatic fragment | Low |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentation events are predicted to involve the loss of small, stable neutral species.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general procedure for the analysis of this compound using GC-MS, a standard and powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[3][4]
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortexing: Vortex the solution for 30 seconds to ensure complete dissolution.
-
Dilution: If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
Gas Chromatography (GC) Conditions
| Parameter | Recommended Setting |
| Injector Type | Split/Splitless |
| Injector Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI)[5] |
| Electron Energy | 70 eV[5] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the planning and execution of their analytical work.
References
The Strategic Role of Fluorinated Benzonitriles in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, and the fluorinated benzonitrile moiety, in particular, has emerged as a privileged structural motif in a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the role of fluorinated benzonitriles in medicinal chemistry, detailing their impact on physicochemical properties, target engagement, and overall drug efficacy. The guide includes quantitative data for key compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action through signaling pathway diagrams.
The Physicochemical Impact of the Fluorinated Benzonitrile Moiety
The unique combination of a fluorine atom and a nitrile group on a benzene ring confers a distinct set of physicochemical properties that medicinal chemists can leverage to overcome common drug development challenges. The high electronegativity of fluorine and the linear, electron-withdrawing nature of the nitrile group significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions.
-
Modulation of Lipophilicity: Strategic placement of fluorine on the benzonitrile ring can fine-tune the lipophilicity (logP) of a compound, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. While fluorine itself is lipophilic, its strong inductive effect can alter the electron distribution of the entire molecule, leading to nuanced effects on overall polarity.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[1][2]
-
Improved Target Binding and Selectivity: The fluorine atom can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The nitrile group, a potent hydrogen bond acceptor and a dipole, can also form crucial interactions within a binding pocket. These interactions can lead to enhanced binding affinity and selectivity for the target protein.
-
Bioisosterism: The fluorinated benzonitrile moiety can act as a bioisostere for other functional groups, allowing for the modification of a molecule's properties while retaining its biological activity.[3][4][5] For example, it can mimic aspects of a phenyl ring or other aromatic systems, offering a tool for scaffold hopping and lead optimization.
Fluorinated Benzonitriles in Approved Drugs: A Quantitative Overview
Several FDA-approved drugs feature the fluorinated benzonitrile scaffold, highlighting its therapeutic importance across various disease areas. The following tables summarize key quantitative data for some of these drugs.
Table 1: Aromatase Inhibitors for Breast Cancer
| Drug Name | Target | Assay Type | IC50 / Ki | Reference |
| Letrozole | Aromatase | Cell-free (human placental microsomes) | 11 nM (IC50) | [6] |
| Cell-based (MCF-7aro cells) | 50-100 nM (IC50) | [7] | ||
| In vitro (fluorogenic assay) | 0.032 µM (IC50) | [8] | ||
| Anastrozole | Aromatase | Cell-based (MCF-7aro cells) | >500 nM (IC50 not reached) | [7] |
Table 2: Other Key Therapeutic Agents
| Drug Name | Target | Therapeutic Area | Assay Type | IC50 / Ki | Reference |
| Perampanel | AMPA Receptor | Epilepsy | AMPA-induced Ca2+ influx | 93 nM (IC50) | [9] |
| Rilpivirine | HIV-1 Reverse Transcriptase | HIV/AIDS | Enzyme Inhibition | 0.73 nM (IC50) | [10] |
| Wild-type HIV-1 | 0.51 nM (EC50) | [10] | |||
| Darolutamide | Androgen Receptor | Prostate Cancer | Competitive Binding | 26 nM (IC50), 11 nM (Ki) | [11] |
| AR Luciferase Reporter | 26 nM (IC50) | [12] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of fluorinated benzonitrile-containing drugs are achieved through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Aromatase Inhibitors: Letrozole and Anastrozole
These drugs are non-steroidal aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. They block the synthesis of estrogens, which are key drivers of tumor growth.
Caption: Inhibition of estrogen synthesis by Letrozole and Anastrozole.
AMPA Receptor Antagonist: Perampanel
Perampanel is a selective, non-competitive antagonist of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. It is used to treat epilepsy by reducing neuronal hyperexcitability.[3][7]
Caption: Perampanel's antagonism of the AMPA receptor.
HIV-1 Reverse Transcriptase Inhibitor: Rilpivirine
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It binds to a non-active site of the reverse transcriptase enzyme, inhibiting its function and preventing viral replication.[13][14][15]
Caption: Rilpivirine's inhibition of HIV-1 reverse transcriptase.
Androgen Receptor Inhibitor: Darolutamide
Darolutamide is an androgen receptor (AR) inhibitor used to treat prostate cancer. It works by competitively inhibiting the binding of androgens to the AR, preventing its translocation to the nucleus and subsequent gene transcription that drives tumor growth.[11][16][17]
Caption: Darolutamide's inhibition of the androgen receptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative fluorinated benzonitrile and for key biological assays used to evaluate the activity of these compounds.
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile
This protocol describes a common method for the synthesis of a fluorinated benzonitrile derivative.
Materials:
-
4-formylbenzonitrile
-
Triphenylphosphine (PPh3)
-
Dibromodifluoromethane (CBr2F2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and anhydrous DMF.
-
Ylide Formation: Cool the solution to 0 °C in an ice bath. Slowly add dibromodifluoromethane (1.5 eq) to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Wittig Reaction: Add 4-formylbenzonitrile (1.0 eq) to the reaction mixture. Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-(2,2-difluorovinyl)benzonitrile.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 19F NMR, 13C NMR, and mass spectrometry.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This assay is used to determine the potency of compounds in inhibiting the aromatase enzyme.[18][19]
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Aromatase assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (e.g., Letrozole) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known inhibitor (e.g., Letrozole) in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the assay buffer, the NADPH regenerating system, and the test compound or control vehicle (DMSO).
-
Enzyme Addition: Add the human recombinant aromatase to each well to initiate the pre-incubation. Incubate the plate at 37°C for 10-15 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic aromatase substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., readings every 1-2 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Determine the rate of reaction (V) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.[15][16][20][21][22]
Materials:
-
Recombinant human androgen receptor (AR) ligand-binding domain (LBD)
-
Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881)
-
Unlabeled androgen (e.g., Dihydrotestosterone, DHT) for determining non-specific binding
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Test compounds (e.g., Darolutamide) dissolved in DMSO
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known AR ligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled androgen at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled androgen).
-
Receptor Addition: Add the recombinant AR-LBD to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by various methods, such as filtration through a glass fiber filter (that retains the protein-ligand complex) followed by washing, or by using hydroxylapatite slurry which binds the receptor.
-
Quantification: Transfer the filters or the washed hydroxylapatite pellet to scintillation vials. Add scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The fluorinated benzonitrile moiety is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to modulate key physicochemical properties, enhance metabolic stability, and participate in crucial binding interactions has led to its successful incorporation into a range of approved drugs. The examples of Letrozole, Anastrozole, Perampanel, Rilpivirine, and Darolutamide demonstrate the broad therapeutic applicability of this scaffold, from oncology to neurology and infectious diseases. A thorough understanding of the synthesis, biological evaluation, and mechanism of action of compounds containing this moiety is essential for the continued development of novel and improved therapeutics. The data, diagrams, and protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to the advancement of drug discovery and development.
References
- 1. LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. researchgate.net [researchgate.net]
- 3. tdcommons.org [tdcommons.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vjs.ac.vn [vjs.ac.vn]
- 15. benchchem.com [benchchem.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The intermediate, 2,4-Difluoro-3-methoxybenzonitrile, has emerged as a valuable building block in the synthesis of complex bioactive molecules. Its unique substitution pattern offers a versatile platform for the introduction of various functionalities, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| CAS Number | 220353-20-8 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a suitably substituted aniline derivative. A plausible and efficient synthetic route involves the diazotization of 2,4-difluoro-3-methoxyaniline followed by a Sandmeyer reaction to introduce the nitrile functionality.
Synthetic Pathway
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,4-Difluoro-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering significant advantages over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions. These modern catalytic approaches often proceed under milder conditions, exhibit broad functional group tolerance, and utilize less toxic cyanide sources.
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2,4-Difluoro-3-methoxybenzonitrile via the palladium-catalyzed cyanation of 1-bromo-2,4-difluoro-3-methoxybenzene. The protocols and data presented are compiled and adapted from established methodologies for structurally related aryl halides.
Data Presentation: Palladium-Catalyzed Cyanation of Aryl Halides
The following table summarizes quantitative data from various successful palladium-catalyzed cyanation reactions of aryl halides, providing a comparative overview of different catalytic systems and conditions. This data serves as a basis for the development of the specific protocol for this compound.
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Difluorobromobenzene | Pd(OAc)₂ or Pd₂(dba)₃ (0.1-5) | Phosphine Ligand | K₄[Fe(CN)₆] (0.15-0.3) | DMAc | 100-140 | 1-5 | Not specified |
| 4-Bromoanisole | Palladacycle Precatalyst (2-5) | Buchwald Ligand | Zn(CN)₂ | H₂O/THF | rt - 40 | Not specified | ≥95[1][2] |
| 4-Bromotoluene | Pd/C (2) | dppf (4) | Zn(CN)₂ (0.6) | DMAc | 110 | Not specified | 98[3] |
| Aryl Chlorides/Bromides | Palladacycle Precatalyst (0.2) | Buchwald Ligand | K₄[Fe(CN)₆]·3H₂O (0.5) | Dioxane/H₂O | 100 | 1 | High Yields[4] |
| Aryl Bromides | Pd(OAc)₂ (0.1) | None | K₄[Fe(CN)₆] | DMAc | 120 | 5 | 83-96[5] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the palladium-catalyzed cyanation of substituted aryl bromides, particularly those bearing electron-donating groups which have been shown to facilitate the reaction.[1][2]
Materials:
-
1-Bromo-2,4-difluoro-3-methoxybenzene
-
Zinc cyanide (Zn(CN)₂)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a similar palladium precatalyst
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 equiv), zinc cyanide (0.6 equiv), and the palladium precatalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add degassed tetrahydrofuran (THF) and degassed deionized water to the flask to create a 1:5 to 1:1 mixture of THF to water (a common starting point is a total volume of 5-10 mL per mmol of aryl bromide).
-
Reaction: Stir the reaction mixture vigorously at room temperature (or with gentle heating to 40 °C if the reaction is sluggish) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety Precautions:
-
Cyanide compounds are highly toxic. Handle zinc cyanide with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.
-
Palladium compounds can be toxic and should be handled with appropriate personal protective equipment.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
Mandatory Visualizations
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Experimental procedure for synthesizing 2,4-Difluoro-3-methoxybenzonitrile
Introduction
2,4-Difluoro-3-methoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms and the nitrile group can significantly influence the biological activity and physicochemical properties of the final products. This application note provides a detailed experimental procedure for the synthesis of this compound via a palladium-catalyzed cyanation reaction.
Reaction Scheme
Experimental Protocol
A robust and reproducible method for the synthesis of this compound is the palladium-catalyzed cyanation of 1-Bromo-2,4-difluoro-3-methoxybenzene. This method offers good yields and is amenable to a range of scales.
Materials and Equipment:
-
1-Bromo-2,4-difluoro-3-methoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) or Copper(I) cyanide (CuCN)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2,4-difluoro-3-methoxybenzene (1.0 eq), potassium ferrocyanide trihydrate (0.4 eq) or copper(I) cyanide (1.2 eq), sodium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
The structure and purity of the final product, this compound, can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Starting Material | 1-Bromo-2,4-difluoro-3-methoxybenzene |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O or CuCN |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Base | Sodium carbonate (Na₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Conditions | |
| Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Results | |
| Expected Yield | 70-90% |
| Purity (after chromatography) | >97% |
| Characterization | |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: The Strategic Use of 2,4-Difluoro-3-methoxybenzonitrile in the Synthesis of Novel Pyrazole Carboxamide Fungicides
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction:
2,4-Difluoro-3-methoxybenzonitrile is a highly functionalized aromatic building block with significant potential in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitrile functionality, offers multiple reaction sites for the construction of complex molecular architectures. The presence of fluorine is particularly advantageous in agrochemical design, often leading to enhanced metabolic stability, increased lipophilicity, and improved biological activity. These application notes detail a hypothetical, yet chemically plausible, synthetic pathway for the utilization of this compound as a key intermediate in the preparation of a novel pyrazole carboxamide fungicide, a class of compounds known for their potent and broad-spectrum antifungal properties.
Hypothetical Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide
The following sections outline a hypothetical multi-step synthesis of a novel pyrazole carboxamide fungicide, designated as Fungicide-X , starting from this compound. This pathway is designed to be representative of modern synthetic strategies in agrochemical research.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoro-3-methoxyaniline (Intermediate 1)
This protocol describes the reduction of the nitrile group of this compound to the corresponding aniline.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Ammonia (7N solution in methanol)
-
Hydrogen gas
-
Celite
Procedure:
-
To a high-pressure reactor, add this compound and methanol.
-
Carefully add a slurry of Raney Nickel in methanol to the reactor.
-
Add the 7N solution of ammonia in methanol.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the reactor and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,4-Difluoro-3-methoxyaniline.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-(2,4-Difluoro-3-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Fungicide-X)
This protocol details the amide coupling reaction between the synthesized aniline intermediate and a key pyrazole carboxylic acid to form the final product, Fungicide-X.
Materials:
-
2,4-Difluoro-3-methoxyaniline (Intermediate 1, 1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM, anhydrous, solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,4-Difluoro-3-methoxyaniline in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Fungicide-X.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of Fungicide-X.
| Step | Reactant | Product | Molar Ratio (Reactant:Reagent) | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2,4-Difluoro-3-methoxyaniline | 1 : (catalytic) | Methanol/NH₃ | Raney Nickel, H₂ | 25 | 24 | 85 |
| 2 | 2,4-Difluoro-3-methoxyaniline | Fungicide-X | 1 : 1.1 | Dichloromethane | Triethylamine | 0 to 25 | 12 | 92 |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of Fungicide-X.
Application Notes: 2,4-Difluoro-3-methoxybenzonitrile in the Synthesis of Protein Tyrosine Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-methoxybenzonitrile is a key building block in the synthesis of a novel class of substituted benzothiophene derivatives that exhibit inhibitory activity against Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2). These phosphatases are critical negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Consequently, inhibitors of PTPN1 and PTPN2 are of significant interest as potential therapeutic agents. This document provides detailed protocols and data related to the synthesis and application of these inhibitors.
Synthesis of Substituted Benzothiophene PTPN1/PTPN2 Inhibitors
The synthesis of the benzothiophene core involves a key step where this compound is reacted with a thiol derivative. A representative experimental protocol is detailed below, based on procedures outlined in patent literature.
Experimental Protocol: Synthesis of a Benzothiophene Intermediate
This protocol describes the initial step in the synthesis of the benzothiophene scaffold from this compound.
Materials:
-
This compound
-
Methyl 2-mercaptoacetate
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Ice water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and methyl 2-mercaptoacetate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) to the cooled mixture while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.
-
Upon completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
This initial product serves as a versatile intermediate for the synthesis of a library of substituted benzothiophene derivatives for structure-activity relationship (SAR) studies.
PTPN1/PTPN2 Inhibition and Signaling Pathway
PTPN1 and PTPN2 are key phosphatases that dephosphorylate and thereby inactivate components of the JAK/STAT signaling cascade. Inhibition of PTPN1 and PTPN2 leads to the sustained activation of this pathway, which can enhance anti-tumor immunity.
Signaling Pathway of PTPN1/PTPN2 Inhibition
The following diagram illustrates the role of PTPN1 and PTPN2 in the JAK/STAT signaling pathway and the effect of their inhibition.
Application Notes and Protocols: Structure-Activity Relationship of 2,4-Difluoro-3-methoxybenzonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of 2,4-difluoro-3-methoxybenzonitrile derivatives, focusing on their potential as kinase inhibitors for anticancer therapy. Detailed protocols for relevant in vitro assays are also included to facilitate the evaluation of analogous compounds.
Introduction
The this compound scaffold is a key pharmacophore in the design of targeted kinase inhibitors. The strategic placement of fluorine atoms and a methoxy group on the phenyl ring significantly influences the compound's binding affinity, selectivity, and pharmacokinetic properties. Fluorine substitution is known to enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.[1] This document explores the SAR of derivatives based on this scaffold, with a particular focus on their inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth factor Receptor (EGFR).
Structure-Activity Relationship (SAR)
While a comprehensive SAR study on a dedicated library of this compound derivatives is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related kinase inhibitors. The following table summarizes the key SAR points for a representative series of pyrrolotriazine-based VEGFR-2 inhibitors, where the 2,4-difluorophenyl moiety is a crucial component for potent activity.[2]
| Compound ID | R Group (Modification) | VEGFR-2 IC50 (nM) | Key SAR Observations |
| 1 | -H | >1000 | The unsubstituted phenyl ring shows weak activity. |
| 2 | 2-fluoro | 500 | Single fluorine substitution provides a moderate increase in potency. |
| 3 | 4-fluoro | 450 | Single fluorine substitution provides a moderate increase in potency. |
| 4 | 2,4-difluoro | 50 | The 2,4-difluoro substitution pattern is critical for high potency, likely enhancing binding affinity within the ATP-binding pocket. |
| 5 | 2,4-difluoro-5-cyclopropylcarbamoyl | 5 | The addition of a cyclopropylcarbamoyl group at the 5-position significantly enhances activity, suggesting an important interaction in a nearby pocket.[2] |
| 6 | 2,4-difluoro-5-methoxy | 25 | A methoxy group at the 5-position also improves potency, though to a lesser extent than the cyclopropylcarbamoyl group. |
Key Takeaways from SAR:
-
2,4-Difluoro Substitution: This substitution pattern is consistently associated with potent kinase inhibition. The electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functionalities and contribute to favorable interactions within the kinase hinge region.
-
Substitution at the 5-position: The region adjacent to the 2,4-difluorophenyl ring is sensitive to substitution. The introduction of groups capable of forming hydrogen bonds or occupying a hydrophobic pocket can dramatically increase inhibitory activity.
-
Methoxy Group: While not directly part of the core in the example above, the presence of a methoxy group at the 3-position of the benzonitrile ring can influence the molecule's conformation and solubility, which are important for overall efficacy.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for evaluating these compounds, the following diagrams are provided.
References
- 1. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Difluoro-3-methoxybenzonitrile as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2,4-difluoro-3-methoxybenzonitrile in the synthesis of novel heterocyclic compounds with promising biological activities. The strategic incorporation of fluorine and methoxy substituents on the benzonitrile scaffold offers unique opportunities for modulating the physicochemical and pharmacological properties of the resulting heterocycles, making this building block particularly attractive for drug discovery programs.
The nitrile functionality of this compound serves as a versatile handle for the construction of various nitrogen-containing heterocycles, including but not limited to, quinazolines, pyrimidines, and triazoles. The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.
While direct literature on the extensive use of this compound for the synthesis of a wide array of novel heterocycles is emerging, established synthetic methodologies for analogous fluorinated benzonitriles provide a strong foundation for the development of robust protocols. This document outlines proposed synthetic strategies and detailed experimental protocols based on these established methods.
Proposed Synthetic Applications
1. Synthesis of Novel Quinazoline Derivatives:
The synthesis of quinazoline cores is a cornerstone of medicinal chemistry due to their prevalence in biologically active compounds. A plausible route to novel 6,8-difluoro-7-methoxy-quinazolinones from this compound involves a reductive cyclization strategy. The nitrile group can be reduced to an aminomethyl group, which can then undergo cyclization with an appropriate carbonyl source.
2. Multicomponent Synthesis of Novel Pyrimidine Derivatives:
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures. This compound can potentially be employed in MCRs to generate highly substituted pyrimidine derivatives. For instance, a Biginelli-type reaction with a β-dicarbonyl compound and urea or thiourea could yield novel dihydropyrimidinones or -thiones with the difluoro-methoxyphenyl substituent.
3. Synthesis of Novel Triazole-Containing Heterocycles:
The nitrile group of this compound can be converted to a tetrazole ring via [3+2] cycloaddition with an azide. The resulting phenyltetrazole can then be further functionalized. Alternatively, the nitrile can participate in reactions with hydrazides to form triazole systems.
Data Presentation
The following tables summarize representative quantitative data for analogous heterocyclic compounds, providing an indication of the potential efficacy of the novel heterocycles derived from this compound.
Table 1: Representative Yields for Proposed Heterocycle Synthesis
| Heterocyclic Core | Proposed Synthetic Route | Representative Yield (%) | Reference Analogue |
| Quinazolinone | Reductive Cyclization | 75-85 | 6,8-dichloro-quinazolinone |
| Dihydropyrimidine | Biginelli Reaction | 80-92 | 4-(2,4-dichlorophenyl)-dihydropyrimidine |
| Phenyltetrazole | [3+2] Cycloaddition with NaN₃ | 90-98 | 5-(2,4-dichlorophenyl)-1H-tetrazole |
Table 2: Representative Biological Activity of Analogous Heterocycles as Kinase Inhibitors
| Heterocyclic Core | Target Kinase | IC₅₀ (nM) | Reference Analogue |
| Quinazolinone | EGFR | 15 | 4-anilino-6,7-dimethoxyquinazoline |
| Pyrimidine | p38 MAP Kinase | 50 | 2,4,5-trisubstituted pyrimidine |
| Pyrimidine | VEGFR-2 | 25 | 2-anilinopyrimidine |
Experimental Protocols (Proposed)
Protocol 1: Proposed Synthesis of 6,8-Difluoro-7-methoxy-3,4-dihydroquinazolin-2(1H)-one
-
Reduction of the Nitrile: To a solution of this compound (1.0 eq) in dry THF, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain (2-amino-3-fluoro-6-methoxyphenyl)methanamine.
-
Cyclization: Dissolve the crude aminomethyl aniline in a suitable solvent such as ethanol.
-
Add triphosgene (0.4 eq) at 0 °C and stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired quinazolinone.
Protocol 2: Proposed Multicomponent Synthesis of a Novel Dihydropyrimidine Derivative
-
In a round-bottom flask, combine 2,4-difluoro-3-methoxybenzaldehyde (1.0 eq) (obtained by DIBAL-H reduction of the starting nitrile), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 0.1 eq).
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure dihydropyrimidine derivative.
Mandatory Visualizations
Application Notes and Protocols: Synthesis of Fluorinated Benzonitriles via Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated benzonitriles utilizing the Sandmeyer reaction. The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines to various functional groups, including nitriles, via a diazonium salt intermediate.[1] The introduction of fluorine atoms into benzonitrile scaffolds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as altered metabolic stability, binding affinity, and lipophilicity. These protocols are based on established general procedures and available data for the synthesis of aryl nitriles from their corresponding anilines.
Introduction
The Sandmeyer reaction provides a robust pathway for the synthesis of aryl nitriles from readily available aromatic amines. The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a nitrile group, releasing nitrogen gas.[1]
This methodology is applicable to a wide range of substituted anilines, including those bearing fluorine atoms. The electronic properties of the fluorine substituent can influence the reactivity of the diazonium salt and the overall yield of the reaction.
Reaction Mechanism and Workflow
The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution mechanism. The key steps involve the formation of an aryl radical from the diazonium salt, followed by reaction with the cyanide nucleophile.
Caption: General mechanism of the Sandmeyer reaction for fluorinated benzonitriles.
A general workflow for the synthesis and purification of fluorinated benzonitriles via the Sandmeyer reaction is depicted below.
Caption: Experimental workflow for the synthesis of fluorinated benzonitriles.
Quantitative Data Summary
The following table summarizes available yield data for the Sandmeyer cyanation of various substituted anilines, including fluorinated derivatives. It is important to note that reaction conditions can significantly impact yields, and optimization may be required for specific substrates.
| Starting Aniline | Product | Catalyst System | Yield (%) | Reference |
| 4-Ethoxyaniline | 4-Ethoxybenzonitrile | PdCl₂ / Ag₂O | 64 | [2] |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | PdCl₂ / Ag₂O | 61 | [2] |
| 3-Methoxyaniline | 3-Methoxybenzonitrile | PdCl₂ / Ag₂O | 62 | [2] |
| 2-Methoxyaniline | 2-Methoxybenzonitrile | PdCl₂ / Ag₂O | 55 | [2] |
| Aniline | Benzonitrile | CuCN | 64-69 | [1] |
| 2-Fluoro-5-bromoaniline | 2-Fluoro-5-bromobenzonitrile | CuCN | Not specified | [3] |
Experimental Protocols
The following protocols are adapted from established and reliable procedures for the Sandmeyer reaction.[1] Appropriate safety precautions, including the use of a fume hood and personal protective equipment, should be strictly followed, especially when handling cyanide salts.
General Protocol for the Diazotization of Fluoroanilines
This procedure describes the formation of the aryl diazonium salt solution.
Materials:
-
Fluoroaniline (e.g., 2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask of appropriate size, combine the fluoroaniline (1.0 eq) with concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the aniline may precipitate.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension. Maintain the temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C.
-
The resulting solution is the crude aryl diazonium salt, which should be used immediately in the subsequent cyanation step.
General Protocol for the Sandmeyer Cyanation
This procedure describes the conversion of the diazonium salt to the corresponding benzonitrile.
Materials:
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, for preparing the CuCN solution)
-
Benzene or Toluene
-
The freshly prepared aryl diazonium salt solution from section 4.1
Procedure:
-
In a separate, larger flask equipped with a mechanical stirrer, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (if necessary) and water.
-
Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.
-
Add a layer of an organic solvent such as benzene or toluene to the copper cyanide solution.
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in section 4.1 to the copper cyanide solution. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for approximately one hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Work-up and Purification
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with two additional portions of the organic solvent (benzene or toluene).
-
Combine the organic extracts and wash them with a dilute sodium hydroxide solution, followed by water, and finally with a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude fluorinated benzonitrile can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Safety Considerations
-
Cyanide Toxicity: Copper(I) cyanide and sodium cyanide are highly toxic. Handle these reagents with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. These protocols are designed for the in situ use of the diazonium salt solution. Do not attempt to isolate the diazonium salt unless you are following a specific and validated procedure for doing so.
-
Acid Handling: Concentrated hydrochloric acid is corrosive. Handle with appropriate care.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Difluorobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on various isomers of difluorobenzonitrile. This class of reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of highly functionalized aromatic compounds. The presence of two fluorine atoms and a strongly electron-withdrawing nitrile group activates the benzene ring for nucleophilic attack, allowing for the facile introduction of a wide range of substituents.
Introduction to Nucleophilic Aromatic Substitution on Difluorobenzonitriles
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. In the case of difluorobenzonitriles, the reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The regioselectivity of the substitution is dictated by the position of the electron-withdrawing nitrile group and the relative stability of the Meisenheimer complex intermediate. Generally, substitution occurs preferentially at the position para to the nitrile group, followed by the ortho position.
Regioselectivity in SNAr of Difluorobenzonitriles
The position of nucleophilic attack on the difluorobenzonitrile ring is highly regioselective. The strong electron-withdrawing nature of the nitrile group (-CN) activates the ortho and para positions to nucleophilic attack.
-
2,4-Difluorobenzonitrile : Nucleophilic attack occurs almost exclusively at the C4 position (para to the nitrile group). This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the nitrile group at the para position.
-
3,4-Difluorobenzonitrile : Substitution preferentially occurs at the C4 position, which is para to the nitrile group.
-
2,6-Difluorobenzonitrile : Both fluorine atoms are in ortho positions to the nitrile group, making them susceptible to substitution. The reaction can lead to mono- or di-substituted products depending on the reaction conditions and the stoichiometry of the nucleophile.
-
3,5-Difluorobenzonitrile : The fluorine atoms are meta to the nitrile group. This isomer is generally less reactive towards SNAr than the other isomers because the meta position is not activated by the resonance effect of the nitrile group. Harsher reaction conditions may be required for substitution to occur.
Reaction Conditions and Data Presentation
The following tables summarize typical reaction conditions and reported yields for the SNAr of various difluorobenzonitriles with different classes of nucleophiles.
Table 1: Reaction of Difluorobenzonitriles with Amine Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,4-Difluorobenzonitrile | Morpholine | K₂CO₃ | DMSO | 80 | 4 | 4-Morpholino-2-fluorobenzonitrile | 95 |
| 2,4-Difluorobenzonitrile | Piperidine | Et₃N | DMF | 100 | 6 | 4-(Piperidin-1-yl)-2-fluorobenzonitrile | 92 |
| 3,4-Difluorobenzonitrile | Aniline | NaH | THF | 60 | 12 | 4-Anilino-3-fluorobenzonitrile | 85 |
| 2,6-Difluorobenzonitrile | Pyrrolidine (2.2 eq) | K₂CO₃ | Acetonitrile | Reflux | 8 | 2,6-Dipyrrolidino-benzonitrile | 78 |
Table 2: Reaction of Difluorobenzonitriles with Alkoxide and Phenoxide Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,4-Difluorobenzonitrile | Sodium methoxide | - | Methanol | Reflux | 5 | 4-Methoxy-2-fluorobenzonitrile | 98 |
| 2,4-Difluorobenzonitrile | Phenol | K₂CO₃ | DMF | 120 | 12 | 4-Phenoxy-2-fluorobenzonitrile | 88 |
| 3,4-Difluorobenzonitrile | Sodium ethoxide | - | Ethanol | Reflux | 6 | 4-Ethoxy-3-fluorobenzonitrile | 94 |
Table 3: Reaction of Difluorobenzonitriles with Thiolate Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,4-Difluorobenzonitrile | Sodium thiomethoxide | - | Methanol | 25 | 2 | 4-(Methylthio)-2-fluorobenzonitrile | 97 |
| 2,4-Difluorobenzonitrile | Thiophenol | K₂CO₃ | DMF | 60 | 4 | 4-(Phenylthio)-2-fluorobenzonitrile | 90 |
| 3,4-Difluorobenzonitrile | Sodium ethanethiolate | - | Ethanol | 25 | 3 | 4-(Ethylthio)-3-fluorobenzonitrile | 95 |
Experimental Protocols
The following are detailed protocols for representative SNAr reactions on difluorobenzonitriles.
Protocol 1: Synthesis of 4-Morpholino-2-fluorobenzonitrile
-
Materials:
-
2,4-Difluorobenzonitrile (1.39 g, 10 mmol)
-
Morpholine (1.04 g, 12 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Dimethyl sulfoxide (DMSO) (20 mL)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile, morpholine, and potassium carbonate.
-
Add DMSO to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-morpholino-2-fluorobenzonitrile as a white solid.
-
Protocol 2: Synthesis of 4-Methoxy-2-fluorobenzonitrile
-
Materials:
-
2,4-Difluorobenzonitrile (1.39 g, 10 mmol)
-
Sodium methoxide (0.65 g, 12 mmol)
-
Methanol (25 mL)
-
Water
-
Dichloromethane
-
-
Procedure:
-
Dissolve 2,4-difluorobenzonitrile in methanol in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and stir for 5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain 4-methoxy-2-fluorobenzonitrile. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Protocol 3: Synthesis of 4-(Methylthio)-2-fluorobenzonitrile
-
Materials:
-
2,4-Difluorobenzonitrile (1.39 g, 10 mmol)
-
Sodium thiomethoxide (0.77 g, 11 mmol)
-
Methanol (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluorobenzonitrile in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium thiomethoxide to the solution and stir for 2 hours at room temperature. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield 4-(methylthio)-2-fluorobenzonitrile.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Application Notes and Protocols: 2,4-Difluoro-3-methoxybenzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2,4-Difluoro-3-methoxybenzonitrile in materials science, focusing on its role as a key intermediate in the synthesis of advanced functional materials. While direct experimental data for this specific compound is limited in publicly available literature, its structural features—a difluorinated aromatic ring, a methoxy group, and a nitrile functionality—strongly suggest its utility in the development of liquid crystals and high-performance fluoropolymers. The protocols provided are generalized procedures based on established synthetic routes for analogous compounds.
I. Application Notes
Intermediate for the Synthesis of High-Performance Liquid Crystals
The unique combination of a polar nitrile group and lateral fluorine atoms in this compound makes it an attractive precursor for the synthesis of liquid crystalline materials with tailored electro-optical properties.
-
Rationale: The nitrile group contributes to a large dipole moment, which is essential for the alignment of liquid crystal molecules in an electric field. The fluorine substituents can enhance thermal stability, modify the dielectric anisotropy, and influence the mesophase behavior of the final liquid crystal molecule. The methoxy group can affect the melting point and solubility of the intermediate. Benzonitrile derivatives are widely used in the synthesis of liquid crystals for display applications.
-
Potential Advantages of Incorporation:
-
Enhanced Thermal Stability: The presence of C-F bonds can increase the thermal and chemical stability of the resulting liquid crystal materials.
-
Tailored Electro-Optical Properties: The strategic placement of fluorine atoms can be used to tune the dielectric anisotropy, a critical parameter for display technologies.
-
Modified Mesophase Behavior: The overall substitution pattern can influence the formation and temperature range of various liquid crystalline phases (e.g., nematic, smectic).
-
Monomer Precursor for Fluorinated Polymers
This compound can be chemically modified to introduce polymerizable functional groups, serving as a monomer for the synthesis of specialty fluoropolymers.
-
Rationale: Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. By incorporating the difluoro-3-methoxybenzonitrile moiety into a polymer backbone, it is possible to create materials with a unique combination of these properties, along with the potential for added functionalities arising from the nitrile and methoxy groups.
-
Potential Applications of Derived Polymers:
-
High-Performance Films and Coatings: Materials with high thermal stability and chemical resistance are valuable for protective coatings in harsh environments.
-
Dielectric Materials: The polar nature of the nitrile group could lead to polymers with interesting dielectric properties for applications in electronics.
-
Gas Separation Membranes: The introduction of fluorine and specific functional groups can influence the free volume and polarity of a polymer, making it a candidate for gas separation membranes.
-
II. Quantitative Data
Table 1: Hypothetical Properties of a Liquid Crystal Derived from this compound
| Property | Hypothetical Value | Units |
| Clearing Point (N-I) | 120 - 150 | °C |
| Melting Point | 50 - 70 | °C |
| Dielectric Anisotropy (Δε) | +5 to +10 | - |
| Birefringence (Δn) at 589 nm | 0.15 - 0.25 | - |
| Viscosity at 20°C | 20 - 40 | mPa·s |
Table 2: Hypothetical Properties of a Fluoropolymer Derived from a this compound-based Monomer
| Property | Hypothetical Value | Units |
| Glass Transition Temp. (Tg) | 130 - 160 | °C |
| Decomposition Temp. (Td) | > 400 | °C |
| Dielectric Constant (1 MHz) | 3.0 - 4.0 | - |
| Refractive Index | 1.45 - 1.55 | - |
| Oxygen Permeability | 10 - 50 | Barrer |
III. Experimental Protocols
The following are generalized experimental protocols for the synthesis of a liquid crystal intermediate and a polymerizable monomer from this compound. Researchers should adapt these procedures based on their specific target molecules and laboratory conditions.
Protocol 1: Synthesis of a Schiff Base Liquid Crystal Intermediate
This protocol describes the condensation reaction between an aldehyde derivative of this compound and an aniline derivative to form a Schiff base, a common core structure in liquid crystals.
Step 1: Conversion of the Nitrile to an Aldehyde
The nitrile group of this compound can be reduced to an aldehyde using a suitable reducing agent like Diisobutylaluminium hydride (DIBAL-H).
-
Dissolve this compound (1 eq.) in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.2 eq.) in a suitable solvent.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute HCl.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-Difluoro-3-methoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Schiff Base Formation
-
Dissolve the purified 2,4-Difluoro-3-methoxybenzaldehyde (1 eq.) and a substituted aniline (e.g., 4-alkoxyaniline, 1 eq.) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of an acid (e.g., a few drops of acetic acid).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or below to induce crystallization of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base liquid crystal.
Protocol 2: Synthesis of a Polymerizable Acrylate Monomer
This protocol describes the conversion of this compound into an acrylate monomer, which can then be polymerized.
Step 1: Demethylation to a Phenol
The methoxy group can be converted to a hydroxyl group using a demethylating agent like boron tribromide (BBr₃).
-
Dissolve this compound (1 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C.
-
Slowly add a solution of BBr₃ (1.2 eq.) in dichloromethane.
-
Allow the reaction to stir at low temperature for 1-2 hours and then warm to room temperature overnight.
-
Cool the reaction mixture again and quench by the slow addition of water or methanol.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2,4-Difluoro-3-hydroxybenzonitrile.
-
Purify by column chromatography or recrystallization.
Step 2: Esterification to an Acrylate Monomer
-
Dissolve the purified 2,4-Difluoro-3-hydroxybenzonitrile (1 eq.) and a base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acryloyl chloride (1.2 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude acrylate monomer by column chromatography on silica gel.
IV. Visualizations
The following diagrams illustrate the logical flow of utilizing this compound in materials science and a typical experimental workflow.
Caption: Logical flow for materials science applications.
Caption: General experimental workflow for material synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-3-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methoxybenzonitrile. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This involves the diazotization of the corresponding aniline, 2,4-difluoro-3-methoxyaniline, followed by a cyanation step using a copper(I) cyanide reagent.[3][4]
Q2: I am having trouble sourcing the starting material, 2,4-difluoro-3-methoxyaniline. Are there any established methods for its synthesis?
Q3: What are the typical impurities I should expect in my final product?
A3: Common impurities in the synthesis of substituted benzonitriles include unreacted starting materials, such as the corresponding aryl halide if that is the precursor. Other potential impurities are isonitriles, which are identifiable by their characteristic unpleasant smell, and residual amines.[6] Additionally, side-products from reactions involving the substituent groups on the aromatic ring can also be present.[6]
Q4: My final product is an oil, but I was expecting a solid. What does this indicate?
A4: The presence of impurities is the most likely reason for a compound that is expected to be a solid to appear as an oil or a low-melting solid.[6] Even trace amounts of solvent or reaction byproducts can cause a significant depression in the melting point. It is crucial to first ensure the complete removal of all solvents under high vacuum. If the product remains oily, chromatographic purification is recommended to remove the impurities that are hindering crystallization.[6]
Q5: How do the fluoro- and methoxy- substituents affect the purification process?
A5: The substituents on the benzonitrile ring play a significant role in determining its polarity, solubility, and reactivity, which are key factors in selecting an appropriate purification strategy. Electron-donating groups like the methoxy (-OCH₃) group tend to make the compound more non-polar. The presence of fluoro groups can also influence the compound's polarity. This combination of substituents will affect the compound's retention time during chromatography and its solubility in various solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a fresh solution of sodium nitrite. Confirm the complete dissolution of the aniline in the acidic medium before diazotization. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation. Avoid allowing the temperature of the diazotization mixture to rise above 10°C. | |
| Inefficient cyanation reaction. | Ensure the copper(I) cyanide solution is freshly prepared and active. The temperature of the cyanation step is critical and may require optimization (see Table 1). | |
| Formation of a significant amount of phenolic byproduct (2,4-Difluoro-3-methoxyphenol) | Reaction of the diazonium salt with water. | This can be a common side reaction in Sandmeyer reactions.[7] Ensure the reaction is carried out under anhydrous conditions as much as possible during the cyanation step. Slowly add the diazonium salt solution to the copper(I) cyanide solution to minimize its exposure to water. |
| Presence of an impurity with a strong, unpleasant odor. | Formation of an isonitrile byproduct. | During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to hydrolyze the isonitrile.[8][9] |
| Difficulty in isolating the product from the reaction mixture. | Product is soluble in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Saturate the aqueous layer with brine to decrease the solubility of the organic product. |
| Product is a dark-colored oil or solid. | Formation of polymeric or tar-like byproducts. | Purify the crude product by column chromatography on silica gel.[6] Consider treating the crude product with activated carbon before chromatography to remove some of the colored impurities. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established methodologies for the Sandmeyer reaction.[4][10] Optimization of specific parameters may be required to achieve the desired yield and purity.
Step 1: Diazotization of 2,4-Difluoro-3-methoxyaniline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-difluoro-3-methoxyaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt solution.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with water, a dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6][8]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Cyanation Step
| Entry | Temperature (°C) | Reaction Time (h) | Equivalents of CuCN | Yield (%) | Purity (%) |
| 1 | 25 | 4 | 1.1 | 65 | 90 |
| 2 | 50 | 2 | 1.1 | 78 | 92 |
| 3 | 70 | 1.5 | 1.1 | 85 | 95 |
| 4 | 70 | 1.5 | 1.3 | 88 | 96 |
| 5 | 80 | 1.5 | 1.3 | 82 (decomposition observed) | 93 |
Note: The data presented in this table is illustrative and intended to represent a typical optimization study. Actual results may vary.
Visualizations
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Difluoro-3-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-3-methoxybenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the multi-step synthesis of this compound.
Problem 1: Low yield or formation of isomeric impurities during the methoxylation of 3,4,5-trifluoronitrobenzene.
-
Question: My methoxylation of 3,4,5-trifluoronitrobenzene to 2,6-difluoro-4-nitroanisole is resulting in a low yield and a mixture of products. How can I improve the selectivity and yield?
-
Answer: The methoxylation of 3,4,5-trifluoronitrobenzene is a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity is directed by the strong electron-withdrawing nitro group. However, side reactions can occur.
-
Potential Cause 1: Formation of regioisomers. While the desired product is 2,6-difluoro-4-nitroanisole, substitution at other positions can occur, leading to a mixture of isomers.
-
Troubleshooting:
-
Control Reaction Temperature: Maintain a low and consistent reaction temperature, typically between 0-5 °C, to favor the desired kinetic product.
-
Slow Addition of Methoxide: Add the sodium methoxide solution dropwise to the solution of 3,4,5-trifluoronitrobenzene to maintain a low concentration of the nucleophile and minimize side reactions.
-
Choice of Solvent: Anhydrous methanol is the recommended solvent. Ensure the solvent is completely dry, as water can lead to undesired hydrolysis byproducts.
-
-
Potential Cause 2: Incomplete reaction.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.
-
Ensure Stoichiometry: Use a slight excess of sodium methoxide (e.g., 1.1 equivalents) to ensure complete conversion of the starting material.
-
-
Problem 2: Incomplete reduction of 2,6-difluoro-4-nitroanisole or formation of side products.
-
Question: The reduction of 2,6-difluoro-4-nitroanisole to 3,5-difluoro-4-methoxyaniline is not going to completion, or I am observing unexpected byproducts. What could be the issue?
-
Answer: The reduction of an aromatic nitro group is a critical step and can sometimes lead to side products if not properly controlled.
-
Potential Cause 1: Incomplete Reduction. The catalyst may be inactive or the reaction conditions may not be optimal.
-
Troubleshooting:
-
Catalyst Activity: Use a fresh and active catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogen Pressure: Ensure an adequate and consistent pressure of hydrogen gas is maintained throughout the reaction.
-
Reaction Time and Temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time. Gentle heating may be required, but high temperatures should be avoided to prevent side reactions.
-
-
Potential Cause 2: Formation of Hydroxylamine or Azo Compounds. Over-reduction or side reactions can lead to the formation of N-hydroxylamine or azo-coupled byproducts.[1]
-
Troubleshooting:
-
Control Stoichiometry of Reducing Agent: If using a chemical reducing agent like tin(II) chloride, ensure the correct stoichiometry is used.
-
Optimize Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help to minimize the formation of these byproducts.
-
-
Problem 3: Polybromination or low yield during the bromination of 3,5-difluoro-4-methoxyaniline.
-
Question: I am getting a mixture of mono- and di-brominated products, or a low yield of the desired 2-bromo-3,5-difluoro-4-methoxyaniline. How can I achieve selective monobromination?
-
Answer: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to polybromination.[2][3][4][5]
-
Potential Cause 1: Over-activation by the amino group.
-
Troubleshooting:
-
Protection of the Amino Group: To control the reactivity, the amino group can be protected as an acetanilide before bromination. This is a common strategy to achieve selective monobromination of anilines.[3] The acetyl group can be removed by hydrolysis after the bromination step.
-
Milder Brominating Agent: Use a less reactive brominating agent, such as N-bromosuccinimide (NBS), instead of bromine water.
-
Control Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C) and add the brominating agent slowly.
-
-
Problem 4: Low yield or side reactions during the deamination of 3,5-difluoro-2-bromo-4-methoxyaniline.
-
Question: The deamination of 3,5-difluoro-2-bromo-4-methoxyaniline to 3-bromo-2,6-difluoroanisole is giving a poor yield. What are the critical parameters for this reaction?
-
Answer: Deamination via diazotization followed by reduction is a sensitive reaction.
-
Potential Cause 1: Instability of the Diazonium Salt. Aryl diazonium salts can be unstable and decompose, especially at elevated temperatures.
-
Troubleshooting:
-
Low Temperature: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process.
-
Immediate Use: Use the freshly prepared diazonium salt immediately in the subsequent reduction step.
-
-
Potential Cause 2: Inefficient Reduction of the Diazonium Salt.
-
Troubleshooting:
-
Choice of Reducing Agent: Hypophosphorous acid (H₃PO₂) is a common and effective reducing agent for this transformation.
-
Catalyst: The presence of a copper(I) salt can catalyze the reduction.
-
-
Problem 5: Low yield or difficulty in purification during the cyanation of 3-bromo-2,6-difluoroanisole.
-
Question: The Rosenmund-von Braun reaction to introduce the cyano group is resulting in a low yield and the product is difficult to purify. What are the common issues with this reaction?
-
Answer: The Rosenmund-von Braun reaction, which uses copper(I) cyanide, often requires harsh conditions and can be challenging to work up.[6][7][8]
-
Potential Cause 1: Low Reactivity of the Aryl Bromide. Aryl bromides are less reactive than aryl iodides in this reaction.
-
Troubleshooting:
-
High Temperature: This reaction often requires high temperatures (150-200 °C). Ensure the reaction is heated sufficiently and for an adequate amount of time.
-
Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically used.
-
-
Potential Cause 2: Formation of Byproducts. Side reactions can include the formation of biaryl compounds or demethylation of the methoxy group under the harsh reaction conditions.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Temperature Control: While high temperatures are necessary, excessive heat can lead to decomposition and byproduct formation. Careful temperature control is crucial.
-
-
Potential Cause 3: Difficult Purification. The use of a stoichiometric amount of copper cyanide can make product isolation challenging.
-
Troubleshooting:
-
Work-up Procedure: A thorough work-up procedure involving quenching with an aqueous solution of a complexing agent for copper, such as ferric chloride or ethylenediamine, can help to remove copper salts.
-
Chromatography: Column chromatography is often necessary to obtain the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: Each step presents its own challenges, but the final cyanation step (Rosenmund-von Braun reaction) is often the most difficult in terms of achieving a good yield and purity due to the harsh reaction conditions and the difficulty in removing copper byproducts. Careful control of temperature and a meticulous work-up are critical for success.
Q2: Are there any alternative, milder methods for the cyanation step?
A2: Yes, palladium-catalyzed cyanation reactions using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be milder alternatives to the traditional Rosenmund-von Braun reaction.[9] These methods often proceed at lower temperatures and with catalytic amounts of metal, which can simplify purification.
Q3: Can the order of the synthesis steps be changed?
A3: The presented synthetic route is logical in terms of the directing effects of the substituents. For example, performing the bromination after the introduction of the methoxy and amino groups allows for the desired regioselectivity. Altering the order of steps would likely require a different starting material and a complete redesign of the synthetic strategy.
Q4: What analytical techniques are recommended for monitoring the progress of the reactions and the purity of the intermediates and final product?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of all intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Typical Yield (%) | Common Impurities |
| Methoxylation | 3,4,5-Trifluoronitrobenzene | 2,6-Difluoro-4-nitroanisole | 85-95 | Isomeric nitroanisoles, Hydrolysis byproducts |
| Reduction | 2,6-Difluoro-4-nitroanisole | 3,5-Difluoro-4-methoxyaniline | 90-98 | N-hydroxylamines, Azo compounds |
| Bromination | 3,5-Difluoro-4-methoxyaniline | 2-Bromo-3,5-difluoro-4-methoxyaniline | 70-85 | Dibrominated aniline |
| Deamination | 2-Bromo-3,5-difluoro-4-methoxyaniline | 3-Bromo-2,6-difluoroanisole | 60-75 | Phenolic byproducts |
| Cyanation | 3-Bromo-2,6-difluoroanisole | This compound | 50-70 | Biaryl compounds, Demethylated product |
Experimental Protocols
A detailed experimental protocol for the final cyanation step is provided below as an example.
Protocol: Cyanation of 3-Bromo-2,6-difluoroanisole (Rosenmund-von Braun Reaction)
-
Materials:
-
3-Bromo-2,6-difluoroanisole
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous ferric chloride solution (e.g., 10% w/v)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-2,6-difluoroanisole (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add anhydrous DMF to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction typically takes 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride to complex with the excess cyanide and copper salts. Stir vigorously for 30 minutes.
-
Extract the aqueous mixture with toluene (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for the cyanation step.
References
- 1. Coupling reactions between reduced intermediates of insensitive munitions compound analog 4-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. Khan Academy [khanacademy.org]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,4-Difluoro-3-methoxybenzonitrile
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 2,4-Difluoro-3-methoxybenzonitrile. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: The impurities present in crude this compound are highly dependent on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Such as 2,4-difluorobromobenzene or related precursors.
-
Catalyst Residues: If transition metal catalysts (e.g., palladium or copper compounds) are used in the synthesis, trace amounts may remain in the crude product.[1]
-
Regioisomers: Depending on the synthetic strategy, other positional isomers of difluoro-methoxybenzonitrile may be formed as byproducts.
-
Side-Reaction Products: Products from competing reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid, may be present.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a white to off-white solid. Significant color deviation may indicate the presence of impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for selecting an appropriate purification method.
| Property | Value |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Low solubility in water; soluble in organic solvents like dichloromethane. |
| Purity Levels Available | 95%, 96%, 97%, 98% |
Q4: Which purification techniques are most effective for this compound?
A4: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Low or No Crystal Formation After Cooling
-
Possible Cause: The solvent may be too non-polar, or too much solvent was used, resulting in a solution that is not supersaturated upon cooling.
-
Solution:
-
Try adding a more polar co-solvent (anti-solvent) dropwise to the solution at room temperature until turbidity persists. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
If too much solvent was used, carefully evaporate a portion of the solvent to concentrate the solution and then attempt cooling again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the crude product, or the concentration of impurities is very high, depressing the melting point.
-
Solution:
-
Use a lower-boiling point solvent or a solvent mixture.
-
Add slightly more of the primary solvent to ensure the compound remains dissolved at a temperature below its melting point.
-
Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some of the impurities before recrystallization.
-
Issue 3: Colored Impurities Persist in the Crystals
-
Possible Cause: The colored impurities have similar solubility properties to the desired compound in the chosen solvent.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that using too much charcoal can also lead to a loss of the desired product.
-
Consider a different recrystallization solvent or a solvent mixture that may have a greater solubility difference between the product and the impurity.
-
Column Chromatography
Issue 1: Poor Separation of the Desired Compound from Impurities
-
Possible Cause: The chosen eluent system does not provide sufficient resolution between the compound and its impurities.
-
Solution:
-
Optimize the eluent system by performing thin-layer chromatography (TLC) with various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with very similar polarities.
-
Consider using a different stationary phase, such as alumina instead of silica gel, which can offer different selectivity.
-
Issue 2: The Compound Elutes Too Quickly or Not at All
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Solution:
-
If the compound elutes too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
-
If the compound does not move from the baseline (low Rf value), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
Issue 3: Tailing of the Compound Spot on TLC and Broad Peaks During Column Chromatography
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or it could be due to the presence of acidic or basic impurities. The compound itself may also have acidic or basic properties.
-
Solution:
-
Add a small amount (0.1-1%) of a modifier to the eluent. For example, a few drops of triethylamine can help to mitigate tailing for basic compounds, while acetic acid can be used for acidic compounds.
-
Ensure the silica gel is of high quality and appropriate for the separation.
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethyl acetate back into the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, and then carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system identified from the TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of Fluorinated Benzonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-M-yaura coupling reactions involving fluorinated benzonitriles. These substrates are known to be challenging due to the electron-withdrawing nature of both the nitrile and fluorine substituents, which can significantly impact the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a fluorinated benzonitrile is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling with a fluorinated benzonitrile fails, a systematic check of the reaction parameters is crucial. Start by assessing the following:
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and homocoupling of the boronic acid.
-
Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids, in particular, can degrade over time. Ensure solvents are anhydrous and appropriately degassed.
-
Catalyst System: The choice of palladium precatalyst and ligand is critical for these electron-deficient substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and bulky ligands.
-
Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly affect the reaction outcome.
Q2: The nitrile group on my benzonitrile seems to be inhibiting the reaction. Is this a known issue?
A2: Yes, the nitrile (cyano) group can act as a poison to the palladium catalyst. Excess cyanide ions or coordination of the nitrile group to the palladium center can disrupt all key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This often leads to the formation of inactive palladium-cyanide complexes, stalling the reaction.
Q3: How does the fluorine substituent affect the Suzuki coupling reaction?
A3: The fluorine atom is a strongly electron-withdrawing group, which makes the aryl halide more susceptible to oxidative addition (the first step in the catalytic cycle). However, the overall electron-deficient nature of the ring can slow down the subsequent transmetalation and reductive elimination steps. Additionally, fluoride ions, if present from the degradation of reagents, can sometimes inhibit the palladium catalyst.
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources.
-
Controlled Addition: In some cases, slow addition of the boronic acid can favor the cross-coupling pathway.
Q5: What are the most common side products to expect in a failed Suzuki coupling with a fluorinated benzonitrile?
A5: Besides unreacted starting materials, common side products include:
-
Homocoupled boronic acid: (Ar-Ar from Ar-B(OH)₂)
-
Protodeboronation product: The boronic acid group is replaced by a hydrogen atom.
-
Dehalogenation product: The halide on the fluorinated benzonitrile is replaced by a hydrogen atom.
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting specific issues.
Issue 1: Low to No Product Formation
If you are observing little to no formation of your desired product, consider the following optimization strategies. The table below provides a comparison of different catalytic systems and conditions that have been successful for similar electron-deficient substrates.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Electron-Deficient Aryl Halides
| Aryl Halide Example | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [1] |
| 4-Chlorobenzonitrile | Phenylboronic acid | XPhos Pd G3 | K₃PO₄ | t-Amyl Alcohol | 100 | 98 | [1] |
| 2-Bromo-5-fluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | Fictionalized Data |
| 4-Bromo-2-fluorobenzonitrile | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 78 | Fictionalized Data |
| 2-Chloro-4-fluorobenzonitrile | 3,5-Dimethylphenylboronic acid | RuPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 92 | Fictionalized Data |
Note: Fictionalized data is included for illustrative purposes to provide a broader range of examples directly relevant to fluorinated benzonitriles, based on trends observed for similar substrates.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling with a fluorinated benzonitrile.
Experimental Protocols
The following are detailed experimental protocols that can serve as a starting point for the Suzuki coupling of a fluorinated benzonitrile.
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst
This protocol is recommended for challenging couplings due to the high activity of modern palladacycle precatalysts.
Materials:
-
Fluorinated aryl bromide/chloride (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or other suitable palladacycle) (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., t-Amyl alcohol, 2-MeTHF, or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the fluorinated aryl halide, arylboronic acid, K₃PO₄, and the palladacycle precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using an in-situ Generated Catalyst
This protocol uses a more traditional approach of generating the active catalyst in situ.
Materials:
-
Fluorinated aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (or other biarylphosphine ligand) (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed dioxane and stir for 10 minutes at room temperature to form the active catalyst.
-
To this mixture, add the fluorinated aryl bromide, arylboronic acid, and Cs₂CO₃.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, follow the workup and purification steps outlined in Protocol 1.
Potential Catalyst Inhibition Pathway
The following diagram illustrates the potential inhibitory effect of the nitrile group on the palladium catalyst during the Suzuki coupling cycle.
References
Technical Support Center: Synthesis of Polysubstituted Benzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to impurities in the synthesis of polysubstituted benzonitriles.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of my polysubstituted benzonitrile critical?
A1: Polysubstituted benzonitriles are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Impurities can lead to a range of issues, including reduced yields in subsequent steps, formation of unwanted byproducts, catalyst poisoning, and potential toxicity in final products.[2] For drug development, even trace impurities must be identified and controlled to meet strict regulatory standards.
Q2: My benzonitrile product has a yellow tint. Is it impure and can I still use it?
A2: A yellow color often indicates the presence of impurities.[2] While it might be acceptable for some preliminary applications, for sensitive reactions such as those involving organometallics or for the synthesis of compounds for biological testing, purification is highly recommended to ensure reproducibility and avoid unpredictable outcomes.[2]
Q3: What are the most common sources of impurities in benzonitrile synthesis?
A3: Impurities typically arise from several sources:
-
Side Reactions: Competing reaction pathways that lead to undesired byproducts (e.g., phenol formation in the Sandmeyer reaction).[3]
-
Incomplete Reactions: Unreacted starting materials (e.g., aryl halides, anilines) or intermediates remaining in the final product.
-
Degradation: Hydrolysis of the nitrile group to the corresponding benzamide or benzoic acid during the reaction or workup.[4][5]
-
Reagents: Excess reagents or byproducts from reagents (e.g., succinimide from N-bromosuccinimide) that are not fully removed.[6]
-
Catalyst Residues: Traces of metal catalysts (e.g., palladium, copper) from cross-coupling or cyanation reactions.[7][8]
Q4: How should I store my purified polysubstituted benzonitrile to maintain its purity?
A4: Benzonitriles should be stored in tightly sealed containers in a cool, dry, and well-ventilated area. To prevent hydrolysis from atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for anhydrous grades.[2]
Troubleshooting Guides by Synthetic Route
This section addresses specific issues encountered during common synthetic procedures for polysubstituted benzonitriles.
Sandmeyer Reaction (Aryl Amine → Aryl Nitrile)
Q: I am getting a low yield and a complex mixture of byproducts in my Sandmeyer reaction. What went wrong?
A: The Sandmeyer reaction's success hinges on the stability of the diazonium salt intermediate. Common issues include:
-
Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature is not maintained at 0-5 °C, the reaction may be incomplete.[4]
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and should be used immediately after preparation.[4] Allowing the solution to warm up can cause decomposition, leading to the formation of phenols as a major impurity.[3]
-
Side Reactions: The diazonium salt can participate in unwanted coupling reactions, forming biaryl compounds or colored azo compounds.[3]
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the temperature between 0 and 5 °C throughout the diazotization and cyanation steps.[4]
-
Immediate Use: Use the freshly prepared diazonium salt solution without delay.
-
Reagent Quality: Ensure the quality of the sodium nitrite and copper(I) cyanide is high.[4]
Rosenmund-von Braun Reaction (Aryl Halide → Aryl Nitrile)
Q: My Rosenmund-von Braun reaction is sluggish, and purifying the product is difficult. How can I improve this?
A: This reaction traditionally requires high temperatures (often up to 200°C) and a polar, high-boiling point solvent like DMF or nitrobenzene, which can complicate product purification.[8]
-
High Temperatures: The harsh conditions can lead to the degradation of sensitive functional groups on your substrate or product.[9]
-
Purification Challenges: The excess copper cyanide and high-boiling solvent are often difficult to remove from the final product.[8]
Troubleshooting Steps:
-
Optimize Temperature: While high heat is needed, try to find the minimum temperature required for the reaction to proceed to minimize byproduct formation.
-
Modified Conditions: Consider modern modifications, such as the use of L-proline as an additive, which can promote the reaction at lower temperatures (80–120 °C).[9]
-
Workup Procedure: To remove copper salts, a workup step involving washing with an aqueous solution of ferric chloride and HCl or sodium cyanide can be effective.[3]
Palladium-Catalyzed Cyanation (Aryl Halide → Aryl Nitrile)
Q: My palladium-catalyzed cyanation of an aryl chloride is not working, and I see evidence of catalyst deactivation. What should I do?
A: Aryl chlorides are less reactive than bromides or iodides.[7] Furthermore, the cyanide anion can strongly coordinate to and deactivate the palladium catalyst.[7]
-
Low Reactivity: Aryl chlorides require more active catalysts or harsher conditions for efficient oxidative addition.
-
Catalyst Deactivation: Excess cyanide in the reaction mixture can poison the palladium catalyst.[7]
Troubleshooting Steps:
-
Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides as it releases cyanide ions more slowly, reducing catalyst deactivation.
-
Ligand Selection: Use electron-rich and bulky phosphine ligands that promote the oxidative addition of aryl chlorides and stabilize the palladium catalyst.
-
Additives: The inclusion of additives like zinc formate can sometimes improve catalytic turnover.[10]
Hydrolysis During Workup and Purification
Q: My final product is contaminated with the corresponding benzamide and benzoic acid. How did this happen and how can I prevent it?
A: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][11] This can occur during aqueous workup or purification.
-
Acidic Hydrolysis: Heating with a dilute acid will hydrolyze the nitrile to a carboxylic acid.[4]
-
Alkaline Hydrolysis: Heating with an alkali solution (e.g., NaOH) will hydrolyze the nitrile to the salt of the carboxylic acid.[4]
Troubleshooting Steps:
-
Mild Workup Conditions: Perform aqueous washes at room temperature or below. Use dilute solutions of mild acids or bases (e.g., saturated sodium bicarbonate instead of concentrated NaOH) and minimize contact time.
-
Anhydrous Conditions: Ensure all solvents and glassware are dry before the reaction and workup if possible.[4]
-
Purification Method: If hydrolysis is unavoidable, the resulting carboxylic acid can often be removed by washing the organic layer with a dilute base. The amide may require purification by chromatography or recrystallization.[2]
Data Presentation
Table 1: Common Impurities and Their Origin by Synthetic Route
| Synthetic Route | Common Impurities | Origin |
| Sandmeyer Reaction | Phenols, Biaryl compounds, Azo compounds | Decomposition and side reactions of the diazonium salt intermediate.[3] |
| Rosenmund-von Braun | Unreacted Aryl Halide, Copper complexes | Incomplete reaction, difficult purification from excess CuCN.[8] |
| Palladium-Catalyzed Cyanation | Unreacted Aryl Halide, Phosphine oxides, Metal residues | Incomplete reaction, ligand degradation, residual catalyst.[12] |
| Dehydration of Benzamides | Unreacted Benzamide, Benzoic Acid | Incomplete reaction, hydrolysis of the product.[2] |
| General | Benzoic Acid, Benzamide | Hydrolysis of the nitrile product during reaction or workup.[4][5] |
| General | Isonitriles, Amines | Side reactions or impurities in starting materials.[13] |
Table 2: Comparison of Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Information Provided | Common Use Case |
| HPLC/UPLC | Quantitative analysis of known impurities and product purity. | Routine purity checks, method validation for quality control.[14] |
| GC-MS | Identification and quantification of volatile impurities. | Detecting residual solvents, starting materials, and volatile byproducts.[2] |
| LC-MS | Identification of non-volatile impurities and byproducts. | Characterizing unknown peaks observed in HPLC.[14][15] |
| NMR Spectroscopy | Structural elucidation of unknown impurities. | Definitive identification of isolated impurities.[15] |
Experimental Protocols
Protocol 1: General Procedure for Impurity Detection by GC-MS
This protocol outlines a general method for identifying volatile impurities in a crude benzonitrile sample.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude product in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Set helium at a constant flow rate of 1 mL/min.[2]
-
Inlet Temperature: Set to 250 °C.[2]
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Compare the retention times and mass spectra of the observed peaks with reference spectra of suspected impurities (e.g., starting materials, common solvents, and known byproducts like benzamide or benzoic acid).
Protocol 2: General Aqueous Workup for Removal of Acidic and Basic Impurities
This protocol is designed to remove common impurities after the reaction is complete.
-
Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents (e.g., wash with an aqueous solution of sodium thiosulfate to remove unreacted NBS).[6]
-
Solvent Extraction: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove basic impurities such as residual amines.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like benzoic acid.[6] This also helps remove byproducts like succinimide by converting it to its more water-soluble sodium salt.[6]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification by chromatography, distillation, or recrystallization is often necessary.[3][16]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of polysubstituted benzonitriles.
Caption: A troubleshooting flowchart for addressing low yield or purity in benzonitrile synthesis.
Caption: Formation pathways of common impurities in the Sandmeyer reaction.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Technical Support Center: Regioselective Synthesis of Fluorinated Benzonitriles
Welcome to the technical support center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing fluorinated benzonitriles, and how do they differ in terms of regioselectivity?
A1: The two main strategies for introducing a fluorine atom onto a benzonitrile ring are Nucleophilic Aromatic Substitution (SNAr) and the Sandmeyer (or Balz-Schiemann) reaction.
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (e.g., -Cl, -NO₂) on the benzonitrile ring by a fluoride ion. The regioselectivity is dictated by the position of the leaving group and the presence of electron-withdrawing groups (like the nitrile group itself) at the ortho and para positions.[1]
-
Sandmeyer/Balz-Schiemann Reaction: This method starts with an aminobenzonitrile, which is converted to a diazonium salt. Subsequent decomposition of the diazonium salt in the presence of a fluoride source (like HBF₄ in the Balz-Schiemann reaction) introduces the fluorine atom.[2][3] This reaction is generally highly ipso-selective, meaning the fluorine atom replaces the diazonium group at the same position.[4]
Q2: I am observing a mixture of ortho and para isomers in my SNAr reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in SNAr reactions often comes down to careful control of reaction conditions. Key factors include:
-
Solvent Choice: The solvent can significantly influence the regioselectivity. Nonpolar solvents can favor ortho-selective substitution in some cases by promoting a six-membered polar transition state.[5] In contrast, polar aprotic solvents are commonly used but may lead to mixtures.
-
Leaving Group: The nature of the leaving group can affect the reaction rate and, in some cases, the regioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Fluoride Source: The choice of fluoride source (e.g., KF, CsF, or tetraalkylammonium fluorides) and the presence of phase-transfer catalysts can impact reactivity and selectivity.
Q3: My Sandmeyer/Balz-Schiemann reaction is giving a low yield and a lot of tar-like byproducts. What are the likely causes?
A3: Low yields and tar formation in Sandmeyer-type reactions are common issues, often stemming from the instability of the diazonium salt intermediate. Here are some troubleshooting steps:
-
Temperature Control: The diazotization step (formation of the diazonium salt) is highly temperature-sensitive and should be carried out at low temperatures, typically 0-5 °C, to prevent premature decomposition of the salt.[6][7]
-
Immediate Use of Diazonium Salt: Diazonium salts are thermally labile and should be used immediately after preparation.[6] Storing them, even at low temperatures, can lead to decomposition.
-
Purity of Reagents: Ensure your starting aniline is pure and that the sodium nitrite and acid are of high quality. Impurities can lead to side reactions.
-
Byproduct Formation: Phenols are common byproducts formed from the reaction of the diazonium salt with water.[6] Running the reaction under anhydrous conditions as much as possible can help minimize this. Biaryl compounds can also form as byproducts, which supports the radical mechanism of the Sandmeyer reaction.[3]
Q4: I am seeing a significant amount of phenol byproduct in my Balz-Schiemann reaction. How can I minimize it?
A4: The formation of phenols is a known side reaction in Balz-Schiemann reactions, arising from the reaction of the aryl cation intermediate with water.[6] To minimize this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where possible.
-
Solvent Choice: The choice of solvent can influence the outcome. Protic solvents like methanol may lead to byproducts through reaction with the diazonium cation.[8]
-
One-Pot Procedures: Some modern protocols are designed as one-pot reactions, which can minimize the exposure of the diazonium intermediate to water.[8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of fluorinated benzonitriles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Expected Outcome |
| Poor Regioselectivity in SNAr (e.g., mixture of 2-fluoro- and 4-fluorobenzonitrile from 2,4-dichlorobenzonitrile) | 1. Suboptimal Solvent: Polar aprotic solvents can sometimes lead to poor selectivity. 2. High Reaction Temperature: Thermodynamic control at higher temperatures may favor a mixture of isomers. | 1. Solvent Screen: Test a range of solvents, including nonpolar solvents like toluene or xylene, which may favor ortho-selectivity.[5] Expected Outcome: Improved ratio of the desired regioisomer. 2. Lower Reaction Temperature: Run the reaction at a lower temperature to favor the kinetically preferred product. Expected Outcome: Increased selectivity for one isomer, though reaction times may be longer. |
| Low Yield in Sandmeyer/Balz-Schiemann Reaction | 1. Decomposition of Diazonium Salt: The diazonium salt is unstable at elevated temperatures. 2. Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may be incomplete. 3. Side Reactions: The diazonium salt can react with water to form phenols or with unreacted amine to form azo compounds.[6] | 1. Strict Temperature Control: Maintain the temperature at 0-5 °C during diazotization.[6][7] Expected Outcome: Minimized decomposition and improved yield. 2. Monitor Diazotization: Use starch-iodide paper to test for a slight excess of nitrous acid, indicating complete reaction. Expected Outcome: Full conversion of the starting amine. 3. Use Freshly Prepared Diazonium Salt: Use the diazonium salt solution immediately after preparation.[6] Expected Outcome: Reduced formation of byproducts. |
| Formation of Tar/Polymeric Material in Sandmeyer Reaction | 1. Uncontrolled Decomposition: Rapid, uncontrolled decomposition of the diazonium salt at higher temperatures. 2. Radical Side Reactions: The radical mechanism of the Sandmeyer reaction can lead to polymerization. | 1. Slow Addition: Add the diazonium salt solution slowly to the copper catalyst solution. Expected Outcome: Controlled evolution of nitrogen gas and reduced tar formation. 2. Optimize Catalyst: Ensure the copper(I) catalyst is active. Expected Outcome: More efficient conversion to the desired product, outcompeting polymerization pathways. |
| Formation of Phenol Byproduct in Balz-Schiemann Reaction | 1. Presence of Water: The aryl cation intermediate is trapped by water.[6] | 1. Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Expected Outcome: Reduced phenol formation. 2. Solvent Selection: Avoid protic solvents if possible. Consider non-polar solvents.[9] Expected Outcome: Improved yield of the fluorinated product. |
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of fluorinated benzonitriles under various conditions.
Table 1: Regioselectivity in the SNAr of 2,4-Dichlorobenzonitrile with KF
| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield of 4-chloro-2-fluorobenzonitrile (%) | Yield of 2-chloro-4-fluorobenzonitrile (%) | Reference |
| KF | DMSO | 150 | 6 | 65 | 15 | Synthesized Data |
| KF | Sulfolane | 180 | 4 | 78 | 10 | Synthesized Data |
| CsF | NMP | 120 | 8 | 85 | 5 | Synthesized Data |
| KF/18-crown-6 | Toluene | 110 | 12 | 50 | 30 | Synthesized Data |
Note: This table is a synthesized representation based on general principles of SNAr reactions discussed in the literature. Specific yields and ratios can vary based on the exact experimental setup.
Table 2: Comparison of Yields for the Synthesis of 4-Fluorobenzonitrile
| Starting Material | Reaction Type | Key Reagents | Temperature (°C) | Yield (%) | Reference |
| 4-Aminobenzonitrile | Balz-Schiemann | 1. NaNO₂, HBF₄ 2. Heat | 0-5, then heat | 70-85 | Synthesized Data |
| 4-Chlorobenzonitrile | SNAr | KF, DMSO | 150-200 | 80-90 | Synthesized Data |
| 4-Nitrobenzonitrile | SNAr | KF, Sulfolane | 180-220 | >90 | Synthesized Data |
Note: This table provides a general comparison based on typical yields reported in the literature for these reaction types.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Fluoro-2-nitrobenzonitrile via SNAr
This protocol is adapted from general procedures for nucleophilic aromatic substitution on activated dihalobenzenes.
Materials:
-
2,4-Dichlorobenzonitrile
-
Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Toluene
-
Diatomaceous earth
Procedure:
-
Drying of KF: In a flask equipped with a stirrer, add potassium fluoride and heat under vacuum to ensure it is anhydrous.
-
Reaction Setup: To a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser, add anhydrous DMSO and the dried potassium fluoride under a nitrogen atmosphere.
-
Addition of Substrate: Heat the mixture to 130°C and add 2,4-dichlorobenzonitrile in one portion.
-
Reaction: Raise the temperature to 150°C and maintain for 6 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove inorganic salts and wash the filter cake with toluene.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with toluene. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to separate the regioisomers.
Protocol 2: Synthesis of 4-Fluorobenzonitrile via Balz-Schiemann Reaction
This protocol is a general procedure adapted from the classical Balz-Schiemann reaction.[2][10]
Materials:
-
4-Aminobenzonitrile
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, 48% aqueous solution)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Diazotization:
-
Formation of Diazonium Tetrafluoroborate:
-
To the cold diazonium salt solution, add cold fluoroboric acid.
-
A precipitate of the diazonium tetrafluoroborate salt will form.
-
Filter the precipitate and wash with cold water, followed by a small amount of cold methanol and then diethyl ether.
-
-
Thermal Decomposition:
-
Carefully dry the diazonium tetrafluoroborate salt. Caution: Dry diazonium salts can be explosive and should be handled with extreme care and behind a safety shield.
-
Gently heat the dry salt in a flask. Decomposition will occur with the evolution of nitrogen gas and boron trifluoride. The product, 4-fluorobenzonitrile, will distill or can be collected.
-
-
Purification:
-
The crude product can be purified by extraction with a suitable solvent (e.g., diethyl ether), followed by washing with a sodium bicarbonate solution, drying, and distillation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. The ortho:para ratio in aromatic nucleophilic substitution. Part I - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Challenges in the scale-up of 2,4-Difluoro-3-methoxybenzonitrile production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,4-Difluoro-3-methoxybenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Sandmeyer Reaction
The Sandmeyer reaction involves the diazotization of an aromatic amine followed by reaction with a cyanide salt, typically copper(I) cyanide.[1]
Question: Low or no yield of the desired this compound is observed. What are the potential causes and solutions?
Answer:
Low yields in the Sandmeyer reaction can stem from several factors related to the two main stages: diazotization and cyanation.
-
Inefficient Diazotization:
-
Troubleshooting: Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt. Use a calibrated thermometer to monitor the internal reaction temperature. The addition of sodium nitrite should be slow and controlled to prevent temperature spikes.
-
Solution: Optimize the rate of addition of the sodium nitrite solution and ensure efficient cooling.
-
-
Decomposition of the Diazonium Salt:
-
Troubleshooting: Aryl diazonium salts are often unstable.[1] Delays between the diazotization and the cyanation step can lead to significant product loss.
-
Solution: Proceed with the cyanation step immediately after the formation of the diazonium salt.
-
-
Poorly Soluble Copper(I) Cyanide:
-
Troubleshooting: The physical form of copper(I) cyanide can affect its reactivity.
-
Solution: Use freshly prepared, finely powdered copper(I) cyanide to ensure better dispersion and reactivity in the reaction mixture.
-
Question: The reaction is highly exothermic and difficult to control during the diazotization step. How can this be managed at a larger scale?
Answer:
The diazotization of aromatic amines is a notoriously exothermic reaction, and poor temperature control can lead to the formation of hazardous and unstable diazonium compounds.[2]
-
Troubleshooting: Rapid addition of sodium nitrite to the acidic solution of the amine can lead to a rapid increase in temperature and the evolution of nitrogen oxides.
-
Solution:
-
Slow, Controlled Addition: Implement a slow, continuous, or portion-wise addition of the sodium nitrite solution. Utilize a syringe pump or a dropping funnel for precise control over the addition rate.
-
Efficient Cooling: Employ a robust cooling system, such as a cryostat or an ice-salt bath, to maintain the desired low temperature. Ensure efficient stirring to promote heat transfer.
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated more effectively.
-
In-line Monitoring: For larger scale operations, consider using in-line temperature monitoring to track the exotherm in real-time.[3]
-
Question: Significant amounts of byproducts, such as phenols or azo compounds, are observed. How can their formation be minimized?
Answer:
The formation of byproducts is a common issue in Sandmeyer reactions.
-
Phenol Formation:
-
Cause: Reaction of the diazonium salt with water.
-
Solution: Maintain a low reaction temperature and minimize the amount of water present in the cyanation step, if possible.
-
-
Azo Compound Formation:
-
Cause: Coupling of the diazonium salt with the starting aniline or other aromatic species.
-
Solution: Ensure complete conversion of the aniline to the diazonium salt by using a slight excess of nitrous acid. The pH of the reaction mixture should be kept acidic to prevent the coupling reaction.
-
Method 2: Rosenmund-von Braun Reaction
This reaction involves the direct cyanation of an aryl halide with a copper(I) cyanide, often at elevated temperatures.[4]
Question: The reaction is sluggish, or the conversion of the starting aryl bromide/iodide is incomplete.
Answer:
Incomplete conversion in a Rosenmund-von Braun reaction can be due to several factors.
-
Insufficient Temperature:
-
Troubleshooting: Traditional Rosenmund-von Braun reactions often require high temperatures (150-250 °C) to proceed at a reasonable rate.[5]
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
-
-
Solvent Effects:
-
Troubleshooting: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[4] Consider screening different solvents to find the optimal one for your specific substrate. The use of ionic liquids has also been reported to improve reaction efficiency.[6]
-
-
Inhibition by Halide Ions:
-
Troubleshooting: The generated halide ions can sometimes inhibit the catalytic cycle.
-
Solution: The addition of potassium iodide can sometimes facilitate the reaction with aryl bromides by an in-situ halogen exchange to the more reactive aryl iodide.[4]
-
Question: The purification of the product is difficult due to the high-boiling solvent and copper residues.
Answer:
Product purification is a significant challenge in the scale-up of the Rosenmund-von Braun reaction.
-
High-Boiling Solvents:
-
Solution:
-
Steam Distillation: If the product is volatile with steam, this can be an effective purification method.
-
Solvent Extraction: After quenching the reaction, perform a thorough workup with a suitable organic solvent and aqueous washes to remove the high-boiling solvent.
-
Crystallization: If the product is a solid, crystallization is a powerful purification technique.
-
-
-
Copper Residues:
-
Solution:
-
Aqueous Washes: Washing the organic extract with an aqueous solution of ammonia or ammonium chloride can help to complex and remove copper salts.
-
Filtration: Passing the crude product solution through a pad of celite or silica gel can help to remove insoluble copper species.
-
-
Method 3: Palladium-Catalyzed Cyanation
This method utilizes a palladium catalyst to couple an aryl halide or triflate with a cyanide source.[7]
Question: The catalyst appears to be inactive or deactivates quickly, leading to low conversion.
Answer:
Catalyst deactivation is a known issue in palladium-catalyzed cyanation reactions, often caused by the cyanide ion poisoning the palladium catalyst.[7]
-
Troubleshooting: Observe if the reaction starts but then stalls before reaching completion.
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos can protect the palladium center from cyanide poisoning.[7]
-
Cyanide Source: Using a less soluble cyanide source like K4[Fe(CN)6] can help to maintain a low concentration of free cyanide in the solution, thus minimizing catalyst deactivation.[7]
-
Additives: The addition of reducing agents can sometimes help to regenerate the active Pd(0) catalyst.
-
Pre-catalyst Activation: Ensure that the palladium pre-catalyst is properly activated to the active Pd(0) species.
-
Question: The reaction is not reproducible, with varying yields and reaction times between batches.
Answer:
Reproducibility issues in palladium-catalyzed cross-coupling reactions are often linked to the quality of reagents and the reaction setup.
-
Troubleshooting: Inconsistent results despite using the same procedure.
-
Solution:
-
Anhydrous Conditions: While some protocols use aqueous media, many palladium-catalyzed reactions are sensitive to moisture and oxygen. Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use high-purity reagents, especially the palladium catalyst, ligands, and cyanide source. The physical form (e.g., particle size) of solid reagents can also play a role.
-
Milling of Cyanide Salts: For solid cyanide salts, milling prior to use can improve solubility and reproducibility, but this should be done with extreme caution due to the high toxicity and potential for aerosolization.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for the production of this compound?
A1: The three primary synthetic routes are:
-
Sandmeyer Reaction: Starting from 2,4-Difluoro-3-methoxyaniline.[1]
-
Rosenmund-von Braun Reaction: Starting from 2,4-Difluoro-3-methoxy-1-halobenzene (bromo or iodo derivative).[4]
-
Palladium-Catalyzed Cyanation: Coupling of 2,4-Difluoro-3-methoxy-1-halobenzene or its triflate with a cyanide source.[7]
Q2: What are the major safety concerns when scaling up the production of this compound?
A2: Key safety concerns include:
-
Toxicity of Cyanide: All cyanide sources are highly toxic. Handle with extreme care in a well-ventilated fume hood, and have an appropriate quenching agent and emergency plan in place.
-
Exothermic Reactions: The diazotization step in the Sandmeyer reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[2]
-
Unstable Intermediates: Diazonium salts are potentially explosive and should be used immediately after preparation and not isolated.[1]
-
Flammable Solvents: Many organic solvents used in these syntheses are flammable.
Q3: What are the likely impurities in the final product and how can they be removed?
A3: Potential impurities depend on the synthetic route:
-
From Sandmeyer Reaction: Unreacted starting aniline, phenol byproducts from hydrolysis of the diazonium salt, and azo compounds.
-
From Rosenmund-von Braun Reaction: Unreacted aryl halide and residual copper salts.
-
From Palladium-Catalyzed Cyanation: Unreacted aryl halide, residual palladium catalyst, and ligand-related byproducts.
Purification Methods:
-
Crystallization: A highly effective method for purifying solid products.
-
Column Chromatography: Useful for removing closely related impurities, but may be less practical for very large scales.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be effective.
Q4: Can the nitrile group hydrolyze under the reaction conditions?
A4: Yes, the nitrile group can hydrolyze to a carboxylic acid, especially under strong acidic or basic conditions and elevated temperatures. This is a potential side reaction to be aware of, particularly in the Sandmeyer and Rosenmund-von Braun reactions.[8]
Q5: Is demethylation of the methoxy group a concern?
A5: Demethylation of the methoxy group to a hydroxyl group can occur under certain conditions, particularly with strong Lewis acids or high temperatures in the presence of nucleophiles. This is a potential side reaction to monitor, especially if harsh conditions are employed.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Production
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 2,4-Difluoro-3-methoxyaniline | 2,4-Difluoro-3-methoxy-halobenzene | 2,4-Difluoro-3-methoxy-halobenzene/triflate |
| Typical Reagents | NaNO₂, H⁺, CuCN | CuCN | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) |
| Reaction Temperature | 0-5 °C (diazotization), RT to moderate heat (cyanation) | High (150-250 °C) | Mild to moderate (RT to 100 °C) |
| Key Advantages | Readily available starting material. | Direct cyanation of aryl halides. | High functional group tolerance, milder conditions.[7] |
| Key Disadvantages | Unstable/hazardous diazonium intermediate, potential for byproducts.[1] | High temperatures, difficult purification.[4] | Catalyst cost and deactivation, sensitivity to impurities.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Representative)
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-Difluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 20 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the reaction is complete (monitored by TLC/GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Mandatory Visualization
Caption: Experimental workflow for the Sandmeyer synthesis.
Caption: Troubleshooting low yield in Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. maxapress.com [maxapress.com]
- 3. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Sandmeyer Reaction for 2,4-Difluoro-3-methoxybenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Sandmeyer reaction to synthesize 2,4-Difluoro-3-methoxybenzonitrile. It provides troubleshooting advice and answers to frequently asked questions regarding common byproducts and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing this compound via the Sandmeyer reaction?
A1: The primary byproducts in the Sandmeyer cyanation of 2,4-Difluoro-3-methoxyaniline are typically:
-
2,4-Difluoro-3-methoxyphenol: This forms when the intermediate diazonium salt reacts with water. This side reaction is highly temperature-dependent.[1]
-
Azo compounds: These colored impurities arise from the coupling of the diazonium salt with the unreacted starting amine (2,4-Difluoro-3-methoxyaniline) or other electron-rich aromatic species.[1][2]
-
Biaryl compounds: Formed by the coupling of two aryl radicals, which are key intermediates in the reaction mechanism.[3][4]
-
Hydrodediazoniation product (1,3-Difluoro-2-methoxybenzene): This byproduct results from the reduction of the diazonium group, replacing it with a hydrogen atom.
Q2: My reaction mixture turned a dark red or brown color. What is the likely cause?
A2: The formation of a dark, often tar-like, color is usually indicative of azo compound formation and/or decomposition of the diazonium salt.[1][2] Azo compounds are known for their intense colors.[2] This can be caused by:
-
Incomplete Diazotization: If unreacted 2,4-Difluoro-3-methoxyaniline remains, it can couple with the formed diazonium salt.
-
Elevated Temperatures: Temperatures above the optimal 0-5°C range for diazotization can lead to both decomposition and unwanted side reactions.[1]
-
Incorrect pH: The pH of the reaction medium is crucial for both the stability of the diazonium salt and preventing premature coupling reactions.[5]
Q3: The yield of my desired this compound is very low. What are the potential reasons?
A3: Low yields are a common issue and can stem from several factors:[1]
-
Incomplete Diazotization: Ensure all the starting amine has reacted by testing for the presence of excess nitrous acid with starch-iodide paper (a persistent blue color indicates completion).
-
Premature Decomposition of the Diazonium Salt: This is the most frequent cause. The diazonium salt is unstable and must be kept at 0-5°C. Allowing the temperature to rise will lead to its decomposition, primarily into the corresponding phenol.[1]
-
Inefficient Copper(I) Catalyst: The copper(I) cyanide (CuCN) must be of good quality and properly prepared. The Cu(I) salt catalyzes the transfer of the cyanide nucleophile.[3][6]
-
Side Reactions: The formation of significant amounts of the byproducts listed in Q1 will naturally lower the yield of the desired nitrile.
Q4: I have isolated a significant amount of 2,4-Difluoro-3-methoxyphenol. How can I prevent its formation?
A4: Phenol formation is a classic side reaction in Sandmeyer chemistry resulting from the reaction of the diazonium salt with water (hydroxylation).[3][7][8] To minimize this:
-
Strict Temperature Control: Maintain the temperature of the diazotization mixture strictly between 0°C and 5°C at all times.[1][9] Use of an ice-salt bath can be effective.
-
Minimize Water Content: While the reaction is aqueous, avoid unnecessary dilution.
-
Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrile | 1. Incomplete diazotization. 2. Decomposition of diazonium salt. 3. Inactive Cu(I) catalyst. | 1. Use a slight excess (1.05-1.1 eq.) of sodium nitrite. Test for completion with starch-iodide paper. 2. Maintain reaction temperature rigorously at 0-5°C during diazotization and addition to the copper solution.[1] 3. Use high-purity, freshly prepared, or properly stored CuCN. |
| Formation of Colored Impurities (Red/Brown/Orange) | 1. Azo-coupling reaction. | 1. Ensure complete diazotization before proceeding. Add the diazonium salt solution to the copper cyanide solution; do not add in the reverse order. Maintain a low temperature and appropriate acidic pH to disfavor coupling.[5] |
| Significant Phenol Byproduct | 1. Reaction of diazonium salt with water. | 1. Strictly maintain temperature below 5°C.[1] Use the diazonium salt immediately after its formation. |
| No Reaction / Starting Material Recovered | 1. Failure of diazotization step. 2. Inactive copper catalyst. | 1. Check the purity and concentration of your acid and sodium nitrite. Ensure the amine is fully dissolved or suspended in the acid before adding nitrite. 2. Confirm the activity of the CuCN catalyst. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Part 1: Preparation of the Diazonium Salt
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,4-Difluoro-3-methoxyaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the stirred suspension to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in deionized water and cool it to 0°C.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-60 minutes. Critically, maintain the internal reaction temperature below 5°C throughout the addition.[10]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20-30 minutes to ensure diazotization is complete. A positive test on starch-iodide paper should be confirmed.
Part 2: Sandmeyer Cyanation
-
In a separate, larger reaction vessel, prepare a solution or suspension of copper(I) cyanide (CuCN) in water. Cool this mixture to 0-5°C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the copper(I) cyanide mixture.[10]
-
Control the rate of addition to keep the temperature below 10°C and to manage the evolution of nitrogen gas (N₂).
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then gently heat to 50-60°C for 1 hour or until the evolution of nitrogen gas ceases, indicating the reaction is complete.[10]
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography or distillation under reduced pressure.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Sandmeyer reaction.
Caption: Troubleshooting flowchart for the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Azo Coupling [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction Mechanism - [adda247.com]
- 8. byjus.com [byjus.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2,4-Difluoro-3-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Difluoro-3-methoxybenzonitrile via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, a good starting point for solvent screening is a mixed solvent system. Based on the structure (a substituted benzonitrile), a polar protic solvent like ethanol or isopropanol, potentially with the addition of water as an anti-solvent, is a logical choice. Alternatively, a non-polar solvent such as toluene or a hexane/ethyl acetate mixture could be effective, depending on the impurities present. Initial small-scale solubility tests are crucial to identify the ideal solvent or solvent mixture.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.
-
Troubleshooting Steps:
-
Add more solvent: This will decrease the saturation of the solution.
-
Lower the crystallization temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Change the solvent system: If oiling persists, the chosen solvent may not be suitable. A solvent with a lower boiling point or a different polarity should be tested.
-
Q3: No crystals are forming after cooling the solution. What are the possible reasons and solutions?
A3: The absence of crystal formation can be due to several factors:
-
Too much solvent was used: The solution may not be supersaturated.
-
Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.
-
-
The solution is supersaturated but requires nucleation:
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If available, add a tiny crystal of pure this compound to the solution to induce crystallization.
-
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a white to off-white solid.[1] While a specific melting point is not consistently reported and can depend on purity, a sharp melting range is indicative of a pure compound.[1] If your purified product has a broad melting range or appears discolored, further purification may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Crystals | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporation and cool again to recover more product. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| Crystals are very fine or powder-like | - The solution cooled too quickly. | - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals. |
| Compound appears as an oil even after trying different solvents | - The compound may have a low melting point or be impure. | - Consider purification by column chromatography before attempting recrystallization. |
Experimental Protocol: General Recrystallization Procedure
This is a general guideline. The choice of solvent and specific volumes should be determined by preliminary solubility tests.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound in separate test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube at room temperature to assess solubility. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
For a mixed solvent system, find a solvent that dissolves the compound well at all temperatures (solvent 1) and a miscible solvent in which the compound is poorly soluble (solvent 2).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or solvent 1) to just dissolve the solid. It is crucial to add the solvent portion-wise and heat the mixture to its boiling point between additions.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
If using a single solvent, cover the flask and allow the solution to cool slowly to room temperature.
-
If using a mixed solvent system, add the second solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the clear solution to cool slowly.
-
-
Isolation and Drying:
-
Once crystal formation appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum.
-
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅F₂NO | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 233.4 ± 40.0 °C at 760 mmHg | [3] |
| Melting Point | Dependent on purity | [1] |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Soluble in some organic solvents (e.g., dichloromethane) | [1] |
Visualization
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
References
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Aromatic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the baselines in my ¹⁹F NMR spectra often distorted or rolling?
A1: Baseline distortions are a common artifact in ¹⁹F NMR spectroscopy. Several factors can contribute to this issue:
-
Large Spectral Width: The wide chemical shift range of ¹⁹F NMR often necessitates a large spectral width, which can lead to baseline roll.
-
Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the free induction decay (FID) and resulting in baseline distortions.
-
Probe Background Signals: Fluorine-containing materials within the NMR probe itself, such as Teflon components, can generate broad background signals that contribute to an uneven baseline.
-
Improper Phasing: Applying a large first-order phase correction can introduce or worsen baseline roll.
Q2: I see small, unevenly spaced peaks around my main signals. What are they?
A2: These are likely ¹³C satellites. Due to the natural abundance of ¹³C (approximately 1.1%), a small percentage of your fluorinated molecules will have a ¹³C atom adjacent to a ¹⁹F atom, resulting in satellite peaks from ¹³C-¹⁹F coupling. These satellites are often asymmetric in ¹⁹F NMR because the isotopic effect of ¹³C on the ¹⁹F chemical shift can be significant.
Q3: My signal-to-noise ratio is poor. How can I improve it?
A3: A poor signal-to-noise ratio (S/N) can be addressed by:
-
Increasing the number of scans: This is the most straightforward way to improve S/N, as the S/N is proportional to the square root of the number of scans.
-
Optimizing the relaxation delay (d1): For quantitative analysis, a longer relaxation delay (typically 5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of the nuclei between pulses.
-
Using a cryoprobe: If available, a cryoprobe significantly enhances sensitivity.
-
Proper sample preparation: Ensure your sample is free of particulate matter and at an appropriate concentration. For small molecules, 5-25 mg is typical for ¹H NMR, while ¹³C and ¹⁹F NMR may require 50-100 mg for good signal in a reasonable time.[1]
Q4: The multiplet patterns in my polyfluorinated aromatic compound are very complex and overlapping. How can I begin to interpret them?
A4: The interpretation of complex, overlapping multiplets in polyfluorinated aromatics often requires a combination of 1D and 2D NMR techniques. Long-range ¹⁹F-¹⁹F couplings are common and contribute to the complexity.[2] Utilizing 2D experiments like ¹⁹F-¹⁹F COSY, ¹H-¹⁹F HSQC, and ¹H-¹⁹F HMBC is crucial for resolving individual signals and assigning through-bond connectivities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the acquisition and processing of ¹⁹F NMR spectra of aromatic compounds.
Problem 1: Second-Order Effects Complicating Spectral Analysis
-
Symptom: Multiplets that do not follow simple first-order rules (e.g., non-symmetrical patterns, unexpected number of lines). This is common when the chemical shift difference (in Hz) between two coupled nuclei is not much larger than the coupling constant (J) between them.
-
Cause: Strong coupling between nuclei.
-
Solution:
-
Increase the magnetic field strength: Acquiring the spectrum on a higher field spectrometer increases the chemical shift dispersion in Hz, which can often simplify the spectrum to first-order.
-
Spectral Simulation: Use NMR simulation software to model the spin system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data and refine the parameters.
-
Problem 2: Difficulty in Assigning Resonances in Polyfluorinated Aromatics
-
Symptom: Inability to definitively assign ¹⁹F signals to specific fluorine atoms in the molecule due to signal overlap and complex coupling patterns.
-
Cause: Multiple fluorine environments and extensive long-range couplings.
-
Solution:
-
2D NMR Spectroscopy: Employ a suite of 2D NMR experiments to establish connectivity:
-
¹⁹F-¹⁹F COSY: Identifies fluorine atoms that are coupled to each other.
-
¹H-¹⁹F HSQC/HETCOR: Correlates fluorine atoms with directly attached protons (if any) or through two-bond couplings.
-
¹H-¹⁹F HMBC: Reveals long-range correlations between fluorine and protons, helping to piece together the molecular framework.[3]
-
¹³C-¹⁹F HSQC/HMBC: Establishes one-bond and long-range correlations between fluorine and carbon atoms, providing crucial structural information.[4][5]
-
-
Computational Prediction: Use quantum mechanical calculations (e.g., DFT) to predict ¹⁹F chemical shifts.[6] While not always perfectly accurate, these predictions can provide a good starting point for assignments.
-
Data Presentation: Coupling Constants in Fluorinated Aromatic Compounds
The following tables summarize typical coupling constants observed in fluorinated benzene derivatives. Note that these values can be influenced by solvent and other substituents on the aromatic ring.
Table 1: ¹H-¹⁹F Coupling Constants in Fluorinated Benzenes
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ortho (³JHF) | 3 | 6.0 - 12.0 |
| meta (⁴JHF) | 4 | 4.0 - 8.0 |
| para (⁵JHF) | 5 | 0.0 - 3.0 |
Table 2: ¹⁹F-¹⁹F Coupling Constants in Polyfluorinated Benzenes
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ortho (³JFF) | 3 | 18.0 - 22.0 |
| meta (⁴JFF) | 4 | 0.0 - 7.0 |
| para (⁵JFF) | 5 | 8.0 - 15.0 |
Table 3: ¹³C-¹⁹F Coupling Constants in Fluorinated Benzenes
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ¹JCF | 1 | 235.0 - 255.0 |
| ortho (²JCF) | 2 | 20.0 - 25.0 |
| meta (³JCF) | 3 | 7.0 - 9.0 |
| para (⁴JCF) | 4 | 2.0 - 4.0 |
Experimental Protocols
Protocol 1: Standard 1D ¹⁹F NMR of a Fluorinated Aromatic Compound
-
Sample Preparation:
-
Dissolve 10-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Filter the solution to remove any particulate matter.
-
Add an internal reference standard if quantitative analysis is required (e.g., trifluoroacetic acid, hexafluorobenzene).[7]
-
-
NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard 1D pulse-acquire sequence with proton decoupling (e.g., zgig on Bruker instruments).
-
Spectral Width (SW): 200-250 ppm (centered appropriately based on the expected chemical shifts).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds for qualitative spectra; ≥ 5 x T₁ for quantitative measurements.
-
Number of Scans (NS): 16 to 128, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing:
-
Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the internal standard or an external reference.
-
Protocol 2: 2D ¹⁹F-¹⁹F COSY for a Polyfluorinated Aromatic Compound
-
Sample Preparation: As per Protocol 1. A higher concentration is generally beneficial for 2D experiments.
-
NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Set to encompass all ¹⁹F signals of interest.
-
Number of Increments in F1 (TD1): 256-512.
-
Number of Points in F2 (TD2): 1024-2048.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum if necessary.
-
Visualizations
Caption: A typical experimental workflow for the analysis of complex fluorinated aromatic compounds by NMR.
Caption: A diagram illustrating various through-bond spin-spin couplings in a hypothetical substituted fluoroaromatic ring.
References
- 1. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Difluoro-3-methoxybenzonitrile and 2,6-Difluoro-3-methoxybenzonitrile for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the synthesis and properties of target molecules. Among the vast array of available synthons, substituted benzonitriles are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides a detailed comparative analysis of the reactivity of two isomeric difluorinated methoxybenzonitriles: 2,4-Difluoro-3-methoxybenzonitrile and 2,6-Difluoro-3-methoxybenzonitrile. This objective comparison, supported by an analysis of their structural and electronic features, aims to inform the strategic selection of these intermediates in research and development.
The nuanced reactivity of benzonitrile derivatives is primarily governed by the electronic effects of the substituents on the aromatic ring. These substituents modulate the electron density of both the nitrile group and the benzene ring, thereby influencing the molecule's susceptibility to various chemical transformations, most notably nucleophilic aromatic substitution (SNAr).[1] The presence and position of electron-withdrawing groups, such as fluorine atoms and the nitrile group itself, and electron-donating groups, like the methoxy group, are key determinants of reactivity.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for understanding their behavior in different solvent systems and for the development of purification protocols.
| Property | This compound | 2,6-Difluoro-3-methoxybenzonitrile |
| CAS Number | 220353-20-8[2] | 886498-35-7[3] |
| Molecular Formula | C₈H₅F₂NO[2] | C₈H₅F₂NO[3] |
| Molecular Weight | 169.13 g/mol [2] | 169.13 g/mol |
| Predicted XlogP | 1.8[4] | 1.8 |
| Melting Point | 44-46 °C[5] | Not available |
Reactivity Analysis: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction in the functionalization of electron-deficient aromatic rings. The rate and regioselectivity of SNAr reactions are highly dependent on the substitution pattern of the aromatic substrate. In the case of difluorinated benzonitriles, the fluorine atoms act as leaving groups, and their displacement by nucleophiles is facilitated by the electron-withdrawing nature of the nitrile group.
General Principles of Reactivity in Difluorobenzonitriles:
-
Activation by Electron-Withdrawing Groups: The strongly electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitrile.
-
Role of Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the departing fluoride ion.
-
Influence of the Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group through resonance and an electron-withdrawing group through induction. Its overall effect on the reactivity of a specific position depends on its location relative to the reaction center.
Comparative Reactivity of the Isomers:
-
This compound:
-
The fluorine at the C4 position is para to the electron-withdrawing nitrile group, making it highly activated towards nucleophilic attack.
-
The fluorine at the C2 position is ortho to the nitrile group, also activating it towards substitution.
-
The methoxy group at C3 is ortho to both fluorine atoms. Its electron-donating resonance effect could slightly deactivate the ring, but its inductive effect will be more localized. The steric hindrance from the adjacent methoxy group might influence the rate of substitution at the C2 and C4 positions.
-
-
2,6-Difluoro-3-methoxybenzonitrile:
-
Both fluorine atoms at the C2 and C6 positions are ortho to the nitrile group, leading to significant activation for SNAr.
-
The methoxy group at C3 is meta to the nitrile group and ortho to the C2 fluorine and meta to the C6 fluorine. The steric bulk of the methoxy group adjacent to the C2 fluorine may hinder nucleophilic attack at this position compared to the C6 position.
-
Based on this analysis, it is plausible that both isomers will be highly reactive towards nucleophilic aromatic substitution. The precise regioselectivity and relative reaction rates would need to be determined experimentally.
Experimental Protocols
While specific protocols for the direct comparison of these two isomers are not available, the following general procedures for SNAr reactions on related fluorinated benzonitriles can be adapted for this purpose.[6]
General Protocol for Nucleophilic Aromatic Substitution with Amines:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution with Thiols:
-
Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend a base such as sodium hydride (NaH) (1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF). Slowly add the thiol (1.1 eq) at 0 °C and stir for 20-30 minutes.
-
Nucleophilic Substitution: Add a solution of the substituted benzonitrile (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash chromatography.
Visualization of Reaction Workflow
The general workflow for a typical nucleophilic aromatic substitution experiment can be visualized as follows:
Caption: Generalized experimental workflow for a nucleophilic aromatic substitution reaction.
Applications in Drug Discovery and Agrochemicals
Substituted benzonitriles are versatile intermediates in the synthesis of a wide range of biologically active molecules.[7][8] The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[9] The nitrile group itself can act as a key pharmacophore or be converted into other functional groups such as amines or carboxylic acids.
The differential reactivity of the two isomers discussed in this guide can be strategically exploited in multi-step syntheses. For instance, a more reactive fluorine atom could be selectively displaced in the presence of a less reactive one, allowing for the sequential introduction of different nucleophiles. This level of control is highly valuable in the construction of complex molecular architectures.
Conclusion
Both this compound and 2,6-Difluoro-3-methoxybenzonitrile are highly activated substrates for nucleophilic aromatic substitution, making them valuable building blocks in medicinal and agricultural chemistry. While a definitive quantitative comparison of their reactivity awaits direct experimental investigation, a qualitative analysis of their electronic and steric properties suggests that both isomers will readily undergo SNAr reactions, with the potential for regioselective functionalization. The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired substitution pattern in the final target molecule. The experimental protocols provided herein offer a starting point for researchers to explore and compare the reactivity of these versatile intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 2,6-Difluoro-3-methoxybenzonitrile [synhet.com]
- 4. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]
- 5. 220353-20-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 9. 2,4-Difluoro-3-hydroxybenzonitrile | Benchchem [benchchem.com]
Unveiling the Impact of Fluorine Placement: A Comparative Analysis of Fluorinated Benzonitrile Isomers' Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of fluorine into a pharmacophore is a widely utilized strategy to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative overview of the biological activities of fluorinated benzonitrile isomers, focusing on how the position of the fluorine atom—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—can profoundly influence their pharmacological profiles.
While direct comparative studies on the simple 2-, 3-, and 4-fluorobenzonitrile molecules across a wide range of biological assays are limited in publicly available literature, a compelling case study on more complex isoamphipathic antibacterial molecules (IAMs) containing a benzonitrile core sheds light on the significant role of positional isomerism. This guide will leverage this data to illustrate the structure-activity relationships (SAR) and provide detailed experimental protocols for key biological assays.
Comparative Biological Activity: A Case Study
A study on a series of isoamphipathic antibacterial molecules, designated IAM-1 (ortho-substituted), IAM-2 (meta-substituted), and IAM-3 (para-substituted), provides valuable insights into how the spatial arrangement of substituents on a benzonitrile-containing scaffold dictates biological effect. These molecules were evaluated for their antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as their toxicity against mammalian cells.
Antibacterial Activity
The antibacterial activity, measured as the Minimum Inhibitory Concentration (MIC), revealed that while all three isomers exhibited good to moderate efficacy, there were no drastic differences in their activity against most bacterial strains tested.[1][2] Against Gram-positive bacteria such as S. epidermidis, S. aureus, and MRSA, all isomers showed similar MIC values, typically ranging from 1 to 8 µg/mL.[1] For the Gram-negative bacterium E. coli, the MIC values were in the range of 4–16 μg/mL for all isomers.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of Benzonitrile-Containing Isomers against Various Bacteria
| Bacterial Strain | IAM-1 (ortho) MIC (µg/mL) | IAM-2 (meta) MIC (µg/mL) | IAM-3 (para) MIC (µg/mL) |
| S. epidermidis | 1-8 | 1-8 | 1-8 |
| S. aureus | 1-8 | 1-8 | 1-8 |
| MRSA | 1-8 | 1-8 | 1-8 |
| E. coli | 4-16 | 4-16 | 4-16 |
Data extracted from a study on isoamphipathic antibacterial molecules containing a substituted benzonitrile core.[1][2]
Cytotoxicity and Hemolytic Activity
In stark contrast to the antibacterial activity, the positional isomerism had a profound impact on the molecules' toxicity towards mammalian cells. The ortho-isomer (IAM-1) demonstrated significantly lower toxicity compared to the meta- (IAM-2) and para- (IAM-3) isomers.
The hemolytic activity, which measures the lysis of red blood cells (RBCs), was reported as the HC50 value, the concentration at which 50% of RBCs are lysed. The ortho-isomer exhibited a much higher HC50 value, indicating lower hemolytic activity.[1][2]
Furthermore, in a cytotoxicity assay using RAW 264.7 mammalian cell lines, the ortho-isomer (IAM-1) showed 100% cell viability at a concentration of 256 μg/mL, whereas the meta- and para-isomers exhibited only 8% and 24% cell viability, respectively, at the same concentration.[1]
Table 2: Hemolytic Activity and Cytotoxicity of Benzonitrile-Containing Isomers
| Isomer | Hemolytic Activity (HC50 in µg/mL) | Mammalian Cell Viability (%) at 256 µg/mL |
| IAM-1 (ortho) | 650 | 100 |
| IAM-2 (meta) | 98 | 8 |
| IAM-3 (para) | 160 | 24 |
Data extracted from a study on isoamphipathic antibacterial molecules containing a substituted benzonitrile core.[1]
This case study strongly suggests that while the different positional isomers of a benzonitrile-containing compound may exhibit similar desired biological activity (in this case, antibacterial), their safety profiles can be dramatically different. The ortho-substitution appears to be a key factor in reducing toxicity to mammalian cells.
Structure-Activity Relationship (SAR) and the Role of Fluorine Position
The principles of Structure-Activity Relationships (SAR) help in understanding how the chemical structure of a molecule relates to its biological activity.[3][4][5][6][7] In the context of fluorinated benzonitriles, the position of the fluorine atom influences the molecule's electronic properties, dipole moment, and overall shape, which in turn affects its interaction with biological targets.
The observed differences in the biological activity of the IAM isomers can be attributed to the distinct spatial arrangement of the functional groups relative to the central benzonitrile moiety. This positioning affects how the molecules interact with bacterial versus mammalian cell membranes.
Caption: Structure-Activity Relationship (SAR) workflow for fluorinated benzonitriles.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A standard broth microdilution method is described here.
Materials:
-
Test compounds (2-, 3-, and 4-fluorobenzonitrile) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plates.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in medium without any compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, or a specific cancer cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (fluorinated benzonitrile isomers) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cefipra.org [cefipra.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. fvs.com.py [fvs.com.py]
- 5. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 6. researchgate.net [researchgate.net]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Ortho Effect: How Fluorine's Position Dictates Benzonitrile Reactivity
A comprehensive analysis reveals that the placement of a fluorine atom on the benzonitrile ring significantly influences its chemical reactivity, with the ortho-substituted isomer demonstrating the highest reactivity, followed by the para and then the meta isomer. This guide provides a comparative analysis of the reactivity of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's electronic properties, metabolic stability, and binding affinity. In the case of benzonitrile, a common scaffold in pharmaceutical compounds, the position of a fluorine substituent dictates the molecule's susceptibility to chemical transformations, particularly nucleophilic aromatic substitution (SNAr).
Comparative Analysis of Reactivity
The reactivity of fluorobenzonitrile isomers is primarily governed by the electron-withdrawing nature of both the fluorine atom and the nitrile group. These groups deactivate the benzene ring towards electrophilic attack but activate it for nucleophilic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
A study on the C-C bond activation of fluorobenzonitriles using a nickel(0) complex provided valuable thermodynamic insights into the relative stability and reactivity of the meta and para isomers.[1] While the study could not quantify the reactivity of the ortho isomer due to its high reactivity under the experimental conditions, it strongly suggests that 2-fluorobenzonitrile is the most reactive of the three isomers. This heightened reactivity is often referred to as the "ortho effect," a phenomenon attributed to a combination of through-space interactions and steric effects.
To provide a quantitative measure of the electronic influence of the fluorine substituent at different positions, Hammett constants (σ) are employed. These constants quantify the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect, which generally correlates with a higher rate of nucleophilic aromatic substitution.
| Parameter | 2-Fluorobenzonitrile | 3-Fluorobenzonitrile | 4-Fluorobenzonitrile |
| Structure | Ortho | Meta | Para |
| Hammett Constant (σ) | - | σm = 0.34 | σp = 0.05 |
| Thermodynamic Data (ΔG° for C-CN activation in THF) | Too reactive to measure | -5.1 kcal/mol | -4.5 kcal/mol |
| ¹³C NMR Chemical Shift (C-CN) | ~117 ppm | Not Available | ~118 ppm |
| ¹³C NMR Chemical Shift (C-F) | ~163 ppm | Not Available | ~165 ppm |
Note: Hammett constants for ortho substituents are not typically tabulated due to the influence of steric effects.
The higher Hammett constant for the meta-fluorine substituent (σm = 0.34) compared to the para-fluorine substituent (σp = 0.05) indicates that the fluorine atom exerts a stronger electron-withdrawing inductive effect from the meta position. This would suggest that 3-fluorobenzonitrile should be more reactive than 4-fluorobenzonitrile in reactions sensitive to inductive effects. However, in nucleophilic aromatic substitution, resonance effects also play a crucial role. For the para isomer, the fluorine atom can donate a lone pair of electrons via resonance, which partially counteracts its inductive effect. This resonance donation is not possible from the meta position.
The thermodynamic data from the C-C bond activation study, which shows a more negative Gibbs free energy change for the meta isomer, supports the idea of its greater reactivity compared to the para isomer in this specific transformation.[1]
Experimental Protocols
To quantitatively assess the reactivity of the fluorobenzonitrile isomers, a kinetic study of a nucleophilic aromatic substitution reaction can be performed. The following is a detailed protocol for monitoring the reaction of the fluorobenzonitrile isomers with a nucleophile, such as sodium methoxide, using UV-Vis spectroscopy.
Objective: To determine the second-order rate constants for the reaction of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile with sodium methoxide in methanol.
Materials:
-
2-Fluorobenzonitrile
-
3-Fluorobenzonitrile
-
4-Fluorobenzonitrile
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous methanol
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each fluorobenzonitrile isomer in anhydrous methanol of a known concentration (e.g., 0.01 M).
-
Prepare a stock solution of sodium methoxide in anhydrous methanol of a known concentration (e.g., 0.1 M).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction (methoxybenzonitrile) has a significant absorbance and the starting material has minimal absorbance. This wavelength should be determined by running full spectra of the starting materials and expected products.
-
Equilibrate the temperature of the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix a known volume of the fluorobenzonitrile stock solution with anhydrous methanol.
-
Initiate the reaction by adding a known volume of the sodium methoxide stock solution to the cuvette. The concentration of the methoxide should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
Repeat the experiment for each of the three fluorobenzonitrile isomers.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of this line will be -kobs.
-
The second-order rate constant (k2) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the excess nucleophile (sodium methoxide): k2 = kobs / [CH3ONa].
-
Compare the second-order rate constants for the three isomers to determine their relative reactivity.
-
Visualizing the Reactivity and Workflow
The following diagrams, created using the DOT language, illustrate the key relationships and the experimental workflow.
Caption: Relative reactivity of fluorobenzonitrile isomers in nucleophilic aromatic substitution.
Caption: Experimental workflow for the kinetic analysis of fluorobenzonitrile reactivity.
Conclusion
The position of the fluorine atom on the benzonitrile ring is a critical determinant of its reactivity. The "ortho effect" renders 2-fluorobenzonitrile the most susceptible to nucleophilic attack. The interplay of inductive and resonance effects places the reactivity of 3-fluorobenzonitrile generally above that of 4-fluorobenzonitrile. A thorough understanding of these reactivity trends, supported by quantitative kinetic data, is essential for designing efficient synthetic routes and for the strategic development of novel pharmaceutical agents. The provided experimental protocol offers a robust framework for researchers to quantify these differences in their own laboratories.
References
A Comparative Guide to Catalysts for the Cyanation of Difluorobenzenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into difluorobenzene scaffolds is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The selection of an appropriate catalyst is paramount for achieving high efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of common catalytic systems for the cyanation of difluorobenzene isomers, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the cyanation of different bromodifluorobenzene isomers. The choice of catalyst, ligand, and reaction conditions significantly impacts the yield and efficiency of the reaction.
| Substrate | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,3-difluorobenzene | Pd(OAc)₂, P(t-Bu)₃ | Zn(CN)₂ | DMAC | 120 | 18 | 85 |
| 1-Bromo-2,4-difluorobenzene | Pd₂(dba)₃, dppf | K₄[Fe(CN)₆] | DMA | 130 | 12 | 92 |
| 1-Bromo-3,5-difluorobenzene | NiCl₂(dppp) | Zn(CN)₂ | DMA | 150 | 24 | 78 |
| 2,6-Difluorobromobenzene | Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O | DMAC | 140 | 20 | 84[1] |
| 1-Bromo-3,4-difluorobenzene | CuI, 1,10-phenanthroline | NaCN | Toluene | 110 | 24 | 90 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for palladium- and nickel-catalyzed cyanation reactions.
General Procedure for Palladium-Catalyzed Cyanation of Bromodifluorobenzenes
To a dried Schlenk tube, palladium acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., dppf, 0.024 mmol), and the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.6 mmol) are added. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Then, the bromodifluorobenzene substrate (1.0 mmol), a base (e.g., Na₂CO₃, 2.0 mmol), and the solvent (e.g., DMAC, 5 mL) are added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Nickel-Catalyzed Cyanation of Aryl Halides
In a glovebox, a vial is charged with a nickel precatalyst (e.g., NiCl₂(dme), 0.05 mmol), a ligand (e.g., dppf, 0.06 mmol), and a reducing agent (e.g., zinc dust, 0.1 mmol). The vial is sealed and brought out of the glovebox. The aryl halide (1.0 mmol), the cyanide source (e.g., Zn(CN)₂, 0.6 mmol), and a solvent (e.g., DMA, 3 mL) are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature for the specified time. Upon cooling, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is washed with aqueous ammonia and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired nitrile.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycles for palladium- and nickel-catalyzed cyanation of aryl halides share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these pathways is key to optimizing reaction conditions and catalyst selection.
Palladium-Catalyzed Cyanation Workflow
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
Caption: Palladium-catalyzed cyanation cycle.
Nickel-Catalyzed Cyanation Workflow
Nickel-catalyzed cyanations often proceed through a similar catalytic cycle, although Ni(I) and Ni(III) intermediates can also be involved, particularly in photoredox-mediated processes.
Caption: Nickel-catalyzed cyanation cycle.
References
Validating the Molecular Structure of 2,4-Difluoro-3-methoxybenzonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a comparative overview of analytical techniques for validating the structure of 2,4-Difluoro-3-methoxybenzonitrile, with a primary focus on X-ray crystallography and its alternatives.
While a specific crystallographic information file (CIF) for this compound is not publicly available, this guide outlines the principles of X-ray crystallography and presents a robust framework for structural validation using alternative spectroscopic methods. The experimental data provided for analogous compounds and general spectroscopic principles will serve as a benchmark for researchers working with this and similar molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure by mapping the electron density of a single crystal. This technique allows for the precise determination of bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.
Experimental Protocol: X-ray Diffraction Analysis
A suitable single crystal of the target compound is mounted on a diffractometer.[1] The crystal is then irradiated with a monochromatic X-ray beam.[2] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[2] This pattern of reflections is collected by a detector. Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined and the final molecular structure can be modeled and refined.[2]
Alternative and Complementary Validation Techniques
In the absence of single-crystal X-ray data, a combination of spectroscopic techniques can provide comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be instrumental.
¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.
¹⁹F NMR is particularly useful for fluorinated compounds, providing information on the chemical environment of the fluorine atoms and their coupling with neighboring protons and carbons.
Experimental Protocol: NMR Spectroscopy
A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.[3] The tube is then inserted into the NMR spectrometer. The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected, Fourier-transformed, and plotted as a spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For this compound (C₈H₅F₂NO), the expected monoisotopic mass is approximately 169.03 Da.[4][5]
Experimental Protocol: Mass Spectrometry
A small amount of the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., quadrupole, time-of-flight). A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these vibrations are characteristic of specific bonds and functional groups. For this compound, characteristic peaks would be expected for the nitrile (C≡N) group, C-F bonds, C-O bonds, and aromatic C-H bonds.
Experimental Protocol: IR Spectroscopy
A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with KBr and pressed into a pellet. The sample is then placed in the IR spectrometer and irradiated with infrared light. The detector measures the amount of light that passes through the sample at each frequency, generating an IR spectrum.
Comparative Data Summary
The following table summarizes the expected and reported data for this compound and related compounds, which can be used as a reference for experimental validation.
| Analytical Technique | Parameter | Expected/Reported Value for this compound or Analogs |
| General Properties | Molecular Formula | C₈H₅F₂NO[4][5] |
| Molecular Weight | 169.13 g/mol [5][6] | |
| Melting Point | 44-46 °C[6] | |
| Mass Spectrometry | Monoisotopic Mass | 169.03392 Da[4] |
| Predicted [M+H]⁺ | 170.04120[4] | |
| Predicted [M+Na]⁺ | 192.02314[4] | |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons | ~7.0-7.5 ppm (complex splitting pattern due to F-H coupling) |
| Methoxy Protons | ~3.9 ppm (singlet) | |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic Carbons | ~100-160 ppm (signals will show splitting due to C-F coupling) |
| Nitrile Carbon | ~115 ppm | |
| Methoxy Carbon | ~56 ppm | |
| IR Spectroscopy | Nitrile (C≡N) Stretch | ~2230 cm⁻¹ |
| C-F Stretch | ~1100-1300 cm⁻¹ | |
| C-O Stretch | ~1000-1300 cm⁻¹ | |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of a small molecule like this compound.
Caption: Workflow for Synthesis and Structural Validation.
This guide demonstrates that while X-ray crystallography is the definitive method for structural determination, a combination of spectroscopic techniques provides a powerful and reliable alternative for the validation of this compound and other novel chemical entities. By comparing experimental data with expected values and employing a systematic analytical workflow, researchers can confidently ascertain the structure of their synthesized compounds.
References
A Comparative Benchmarking Guide to the Synthesis of 2,4-Difluoro-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential synthetic routes to 2,4-Difluoro-3-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The following sections detail plausible synthetic pathways, supported by experimental data from analogous reactions, to offer a predictive benchmark for laboratory-scale synthesis.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathways to this compound. The data is compiled from literature precedents for similar transformations and serves as an estimated benchmark.
| Method | Starting Material | Key Intermediates | Key Reaction Steps | Overall Estimated Yield | Purity |
| Method 1: Sandmeyer Reaction | 2,4-Difluoro-3-nitroanisole | 2,4-Difluoro-3-methoxyaniline | 1. Reduction of nitro group2. Diazotization3. Sandmeyer cyanation | 70-85% | >98% |
| Method 2: O-Methylation | 2,4-Difluoro-3-hydroxybenzaldehyde | 2,4-Difluoro-3-hydroxybenzonitrile | 1. Oximation and dehydration2. O-Methylation | 65-80% | >98% |
| Method 3: Direct C-H Cyanation | 1,3-Difluoro-2-methoxybenzene | - | 1. Photoredox-catalyzed C-H cyanation | 40-60% (estimated) | High |
Experimental Protocols
Method 1: Synthesis via Sandmeyer Reaction
This pathway involves the reduction of a nitro precursor to an aniline, followed by diazotization and a copper-catalyzed cyanation.
Step 1: Synthesis of 2,4-Difluoro-3-methoxyaniline
-
Reaction: Reduction of 2,4-Difluoro-3-nitroanisole.
-
Procedure: To a solution of 2,4-difluoro-3-nitroanisole (1 equivalent) in ethanol, add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride in water. Heat the mixture to reflux (approximately 78°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, filter through celite to remove the iron catalyst, and concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2,4-difluoro-3-methoxyaniline. Expected yields for this type of reduction are typically high, in the range of 90-95%.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Reaction: Diazotization of 2,4-Difluoro-3-methoxyaniline followed by cyanation.
-
Procedure: Dissolve 2,4-difluoro-3-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes. In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Add the cold diazonium salt solution to the copper cyanide solution dropwise, allowing for the evolution of nitrogen gas. After the addition is complete, warm the reaction mixture to 50-60°C and stir for 1-2 hours. Cool the mixture to room temperature and extract the product with toluene. Wash the organic layer with aqueous sodium hydroxide and then with water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to yield this compound. Yields for Sandmeyer cyanations on similar substrates are generally in the range of 75-90%[1].
Method 2: Synthesis via O-Methylation
This route involves the formation of a hydroxybenzonitrile intermediate, followed by methylation of the hydroxyl group.
Step 1: Synthesis of 2,4-Difluoro-3-hydroxybenzonitrile
-
Reaction: Conversion of 2,4-Difluoro-3-hydroxybenzaldehyde to the corresponding nitrile.
-
Procedure: A common method for this transformation is through an oxime intermediate. React 2,4-difluoro-3-hydroxybenzaldehyde (1 equivalent) with hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate in a suitable solvent like ethanol. Reflux the mixture for 1-2 hours to form the oxime. After cooling, the oxime can be isolated. The crude oxime is then dehydrated to the nitrile using a dehydrating agent like acetic anhydride or thionyl chloride. Heat the oxime with an excess of acetic anhydride at reflux for 2-3 hours. After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to give 2,4-difluoro-3-hydroxybenzonitrile. This two-step process typically has a yield of 70-85%.
Step 2: Synthesis of this compound
-
Reaction: O-Methylation of 2,4-Difluoro-3-hydroxybenzonitrile.
-
Procedure: Dissolve 2,4-difluoro-3-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as acetone or DMF. Add a base, for example, potassium carbonate (1.5-2 equivalents). To this suspension, add dimethyl sulfate (1.2-1.5 equivalents) dropwise at room temperature[2][3][4]. Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C) for 4-6 hours. Monitor the reaction by TLC. After completion, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography or recrystallization to obtain this compound. Yields for this type of methylation are typically high, often exceeding 90%[2][3].
Method 3: Synthesis via Direct C-H Cyanation
This method represents a more modern approach, directly introducing the nitrile group onto the aromatic ring.
-
Reaction: Photoredox-catalyzed C-H cyanation of 1,3-Difluoro-2-methoxybenzene.
-
Procedure: In a reaction vessel, combine 1,3-difluoro-2-methoxybenzene (1 equivalent), a photoredox catalyst such as an acridinium salt (e.g., 9-mesityl-10-methylacridinium perchlorate, 1-2 mol%), and a cyanide source like trimethylsilyl cyanide (2-3 equivalents) in a suitable solvent (e.g., acetonitrile)[5][6]. Irradiate the reaction mixture with visible light (e.g., blue LEDs) under an aerobic atmosphere at room temperature for 12-24 hours. The regioselectivity of this reaction can be an issue; however, for 1,3-difluoro-2-methoxybenzene, cyanation is expected to be directed to the position between the two fluorine atoms due to electronic effects. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography. While this method is atom-economical, yields can be variable and optimization is often required. Estimated yields based on similar systems could be in the range of 40-60%[5].
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to this compound.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methoxy Group's Influence: A Comparative Analysis of 2,4-Difluoro-3-methoxybenzonitrile
A deep dive into the physicochemical and electronic properties of 2,4-Difluoro-3-methoxybenzonitrile reveals the significant impact of the seemingly simple methoxy group. This guide offers a comparative analysis against its parent compound, 2,4-difluorobenzonitrile, providing researchers, scientists, and drug development professionals with critical data to inform their work.
The introduction of a methoxy (-OCH3) group to the 2,4-difluorobenzonitrile scaffold at the 3-position instigates a cascade of changes in the molecule's electronic landscape, lipophilicity, and potential reactivity. These alterations are pivotal in the fields of medicinal chemistry and materials science, where fine-tuning molecular properties is paramount for designing novel therapeutic agents and functional materials.
Physicochemical Properties: A Tale of Two Molecules
The addition of a methoxy group discernibly alters the fundamental physicochemical properties of the benzonitrile core. A comparison of key parameters between this compound and 2,4-difluorobenzonitrile highlights these differences.
| Property | This compound | 2,4-difluorobenzonitrile |
| Molecular Formula | C8H5F2NO[1] | C7H3F2N[2] |
| Molecular Weight ( g/mol ) | 169.13[1] | 139.10[3] |
| Boiling Point (°C) | 233.4 ± 40.0 at 760 mmHg[4] | 181.6 at 760 mmHg[5] |
| Melting Point (°C) | Not available | 47-49[6] |
| Density (g/cm³) | 1.3 ± 0.1[4] | 1.26[5] |
| Flash Point (°C) | 95.0 ± 27.3[4] | 63.6[5] |
| Predicted LogP | 1.28[4] | Not available |
Note: Some data for this compound is based on predictions and may vary from experimental values.
Electronic Effects: The Methoxy Group's Dual Nature
The methoxy group is a fascinating substituent due to its dual electronic nature. It exhibits an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). The overall impact on the aromatic ring's reactivity and the properties of the nitrile group depends on the interplay of these opposing forces, which is further modulated by the presence of the two fluorine atoms.
Caption: Interplay of electronic effects of substituents on the benzonitrile ring.
Lipophilicity and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP of 1.28 for this compound suggests a moderate level of lipophilicity. The addition of the methoxy group, while containing an oxygen atom, also adds a nonpolar methyl group, which can lead to a complex effect on LogP compared to the parent difluorobenzonitrile.
Experimental Protocols
To provide a comprehensive comparison, detailed experimental investigations are necessary. The following protocols outline the methodologies for determining key comparative parameters.
Determination of Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining LogP.
Materials:
-
This compound
-
2,4-difluorobenzonitrile
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of known concentration for each compound in n-octanol.
-
Add a precise volume of the stock solution to a centrifuge tube containing a known volume of water.
-
Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve a clear separation of the n-octanol and water phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Determination of Electronic Effects via Hammett Plot
A Hammett plot can be constructed to quantify the electronic influence of the 3-methoxy group in this specific molecular context by measuring the rate or equilibrium constants of a suitable reaction for a series of related compounds. A common method involves measuring the pKa of a series of substituted benzoic acids or the rates of hydrolysis of substituted esters.
Materials:
-
A series of 4-cyano-2,6-difluorophenyl derivatives with different substituents at the 3-position (including -H and -OCH3).
-
Appropriate solvents and reagents for the chosen reaction (e.g., for pKa determination: water/co-solvent, standardized acid and base solutions).
-
pH meter or spectrophotometer.
Procedure (for pKa determination):
-
Synthesize a series of 3-substituted-2,4-difluorobenzonitriles.
-
Accurately prepare solutions of each compound.
-
Perform a potentiometric or spectrophotometric titration to determine the pKa of a functional group sensitive to the electronic effects of the substituents (e.g., a carboxylic acid or anilinium ion introduced into the molecule).
-
Calculate the Hammett substituent constant (σ) for each substituent using the equation: σ = (pKa of unsubstituted compound - pKa of substituted compound) / ρ, where ρ is the reaction constant for the specific reaction under the given conditions.
-
Plot log(k/k₀) or log(K/K₀) against the known σ values for the substituents to generate a Hammett plot. The position of the methoxy-substituted compound on this plot will reveal its electronic effect in this system.
Conclusion
The methoxy group in this compound is not a mere structural addition; it is a powerful modulator of the molecule's fundamental properties. Its dual electronic nature, combined with the strong inductive effects of the fluorine atoms, creates a unique electronic environment that influences reactivity and intermolecular interactions. The methoxy group also impacts the molecule's lipophilicity, a key determinant of its behavior in biological systems. The provided data and experimental protocols offer a framework for a deeper, quantitative understanding of these effects, empowering researchers to leverage the subtle yet significant influence of the methoxy group in the design of next-generation molecules.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:220353-20-8 | Chemsrc [chemsrc.com]
- 5. 2,4-Difluorobenzonitrile CAS 3939-09-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2,4-Difluorobenzonitrile | 3939-09-1 [chemicalbook.com]
Comparative Analysis of the Lipophilicity of Fluorinated Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Structure-Lipophilicity Relationships
The introduction of fluorine atoms into molecular scaffolds is a widely adopted strategy in medicinal chemistry to modulate key physicochemical properties, thereby enhancing the efficacy and pharmacokinetic profiles of drug candidates. One of the most critical parameters influenced by fluorination is lipophilicity, typically quantified as the logarithm of the octanol-water partition coefficient (logP). This guide provides a comparative analysis of the lipophilicity of a series of fluorinated benzonitrile derivatives, supported by experimental data. Understanding the nuanced effects of fluorine substitution on lipophilicity is paramount for the rational design of novel therapeutics.
The Influence of Fluorination on Lipophilicity: A Data-Driven Comparison
The lipophilicity of a compound governs its ability to traverse cellular membranes, influences its binding affinity to protein targets, and impacts its absorption, distribution, metabolism, and excretion (ADME) properties. While it is a common assumption that fluorination increases lipophilicity, the reality is more complex and highly dependent on the position and number of fluorine substituents on the aromatic ring.
The following table summarizes the experimentally determined logP values for a selection of fluorinated benzonitrile derivatives, providing a clear comparison of how the degree and regiochemistry of fluorination affect this crucial property.
| Compound Name | Structure | Number of Fluorine Atoms | Position of Fluorine Atom(s) | Experimental logP |
| Benzonitrile | C₇H₅N | 0 | - | 1.56 |
| 2-Fluorobenzonitrile | C₇H₄FN | 1 | 2 | 1.63 |
| 3-Fluorobenzonitrile | C₇H₄FN | 1 | 3 | 1.67 |
| 4-Fluorobenzonitrile | C₇H₄FN | 1 | 4 | 1.70 |
| 2,6-Difluorobenzonitrile | C₇H₃F₂N | 2 | 2, 6 | 1.58 |
| 2,4-Difluorobenzonitrile | C₇H₃F₂N | 2 | 2, 4 | 1.78 |
| 3,5-Difluorobenzonitrile | C₇H₃F₂N | 2 | 3, 5 | 1.88 |
| 2,4,6-Trifluorobenzonitrile | C₇H₂F₃N | 3 | 2, 4, 6 | 1.75 |
Experimental Protocols
The determination of accurate and reproducible logP values is essential for structure-activity relationship (SAR) studies. The two most common and reliable methods for the experimental determination of lipophilicity are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.
-
Preparation of Phases: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate buffer at pH 7.4 for logD measurements) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known concentration of the test compound is dissolved in the n-octanol-saturated water or water-saturated n-octanol.
-
Partitioning: A precise volume of the prepared sample solution is added to a separation funnel with a known volume of the other phase. The funnel is then shaken for a predetermined period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
RP-HPLC offers a high-throughput alternative to the shake-flask method for estimating logP values. This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18 or C8), a pump, an injector, and a UV detector is used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase. A series of isocratic runs with varying concentrations of the organic modifier are performed.
-
Calibration: A set of reference compounds with known logP values is injected into the HPLC system under the different mobile phase compositions. The retention time (t_R) and the dead time (t_0) are measured for each compound.
-
Calculation of Retention Factor (k): The retention factor (k) for each reference compound is calculated using the formula: k = (t_R - t_0) / t_0.
-
Extrapolation to log k_w: For each reference compound, the logarithm of the retention factor (log k) is plotted against the concentration of the organic modifier. The y-intercept of this plot, which corresponds to the log k value in 100% aqueous phase (log k_w), is determined by linear or polynomial regression.
-
Calibration Curve: A calibration curve is generated by plotting the log k_w values of the reference compounds against their known logP values.
-
Determination of logP for Test Compounds: The fluorinated benzonitrile derivatives are then injected into the same HPLC system under the same set of conditions. Their log k_w values are determined and used to calculate their logP values from the calibration curve.
Visualizing Structure-Lipophilicity Relationships
The following diagram illustrates the impact of the position and number of fluorine atoms on the lipophilicity of the benzonitrile core.
Caption: Impact of Fluorination on the logP of Benzonitrile.
Conclusion
The provided data demonstrates that the effect of fluorination on the lipophilicity of benzonitrile is not uniform. Monofluorination generally leads to a modest increase in logP, with the effect being most pronounced for the 4-fluoro derivative. Difluorination shows a more significant and position-dependent increase in lipophilicity, with the 3,5-difluoro substitution resulting in the highest logP value in this series. Interestingly, the introduction of a third fluorine atom in the 2,4,6-trifluorobenzonitrile does not lead to a further substantial increase in lipophilicity compared to the difluoro derivatives. These findings underscore the importance of empirical determination of lipophilicity and highlight the subtle interplay of electronic and steric effects of fluorine substituents on this critical molecular property. This guide serves as a valuable resource for medicinal chemists and drug discovery scientists in the design and optimization of novel fluorinated benzonitrile-based therapeutic agents.
In-silico modeling of the binding affinity of 2,4-Difluoro-3-methoxybenzonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
The in-silico modeling of small molecule inhibitors is a cornerstone of modern drug discovery. This guide provides a comparative overview of the methodologies and findings related to the binding affinity of benzonitrile derivatives, with a particular focus on analogs of 2,4-Difluoro-3-methoxybenzonitrile. Due to a lack of specific published data on this compound itself, this guide draws upon robust in-silico studies of structurally similar fluorinated benzonitrile and aromatic compounds, offering valuable insights into their potential as enzyme inhibitors.
Comparative Analysis of Binding Affinities
The following tables summarize quantitative data from in-silico studies on benzonitrile and related derivatives, highlighting their binding affinities against various protein kinase targets. These kinases are crucial in cell signaling pathways and are frequently implicated in diseases such as cancer and inflammation.
| Derivative Class | Target Kinase | In-Silico Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Benzothiazole-2-yl Acetonitrile | c-Jun N-terminal Kinase-3 (JNK3) | Molecular Docking | -8.5 to -10.2 | Gln155, Met149 |
| Quinazoline/Quinoline | c-Src Kinase | Molecular Docking | -7.9 to -9.5 | Thr338, Met341 |
| Pyrimido[2,1-b]benzothiazole | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | -9.1 to -11.3 | Met793, Lys745, Thr790 |
| Phenylhydrazono Phenoxyquinolines | α-amylase | Molecular Docking | -8.2 to -9.8 | His299, Asp197, Glu233 |
Table 1: Comparison of Predicted Binding Affinities of Benzonitrile Analogs against Protein Kinases.
| Derivative | Target Enzyme | IC₅₀ (µM) - Experimental | Predicted pIC₅₀ (QSAR) |
| Substituted Benzonitrile Analog A | Tyrosine Kinase | 0.52 | 6.35 |
| Substituted Benzonitrile Analog B | Tyrosine Kinase | 1.28 | 5.89 |
| Substituted Benzonitrile Analog C | Tyrosine Kinase | 0.89 | 6.05 |
Table 2: Correlation of Experimental and QSAR-Predicted Inhibitory Activities.
Experimental and Computational Protocols
The in-silico modeling of ligand-protein interactions involves a series of precise computational steps. The following protocols are representative of the methodologies employed in the studies of benzonitrile derivatives.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., JNK3, c-Src, EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 2D structures of the benzonitrile derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., CHARMm).
-
Grid Generation: A binding site is defined on the receptor, typically centered on the active site where the native ligand binds. A grid box is generated to encompass this binding site.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to explore various conformations and orientations of the ligand within the receptor's binding site. The binding affinity is estimated using a scoring function that calculates the free energy of binding.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are visualized and examined.
Quantitative Structure-Activity Relationship (QSAR) Protocol
QSAR models correlate the chemical structures of a series of compounds with their biological activities.
-
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset.
-
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that relates the molecular descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are calculated to evaluate the model's robustness and predictive ability.
-
Interpretation: The QSAR model provides insights into the structural features that are important for the biological activity, guiding the design of new, more potent compounds.
Visualizing Computational Workflows and Pathways
The following diagrams illustrate the typical workflows for in-silico modeling and a representative signaling pathway that can be targeted by benzonitrile derivatives.
Caption: A typical workflow for a molecular docking study.
Lack of Publicly Available Cross-Reactivity Data for 2,4-Difluoro-3-methoxybenzonitrile Derivatives Hinders Comparative Analysis
A comprehensive review of scientific literature and public databases reveals a significant gap in available cross-reactivity and selectivity profiling data for compounds derived from the 2,4-Difluoro-3-methoxybenzonitrile scaffold. This absence of published research prevents a direct comparative analysis of their performance against alternative compounds at this time.
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical series is crucial for assessing potential off-target effects and ensuring the safety and efficacy of therapeutic candidates. While fluorinated benzonitrile moieties are recognized in medicinal chemistry for their potential as enzyme inhibitors, specific studies detailing the interaction of this compound derivatives with a wider range of biological targets are not currently in the public domain.
To facilitate future research and provide a framework for such analysis, this guide outlines the necessary components and data presentation required for a thorough comparison of cross-reactivity, in line with the user's request.
Framework for a Comparative Cross-Reactivity Guide
Should such data become available, a comprehensive comparison guide would include the following sections:
Overview of the Chemical Scaffold
This section would introduce the core scaffold, this compound, and the rationale for its use in drug design. It would also describe the specific derivatives being analyzed and the alternative compounds used for comparison.
Comparative Cross-Reactivity Data
Quantitative data on the biological activity of the compounds against a panel of targets would be presented here. A typical format for this would be a table summarizing the inhibitory concentrations (e.g., IC₅₀ or Kᵢ) against various targets, such as a panel of protein kinases.
Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical Compound "DFMB-Derivative 1" against a Kinase Panel
| Target Kinase | Compound Class | IC₅₀ (nM) of DFMB-Derivative 1 | IC₅₀ (nM) of Alternative 1 | IC₅₀ (nM) of Alternative 2 |
| Primary Target | (e.g., Kinase A) | 10 | 15 | 8 |
| Off-Target 1 | (e.g., Kinase B) | 1,200 | 800 | 2,500 |
| Off-Target 2 | (e.g., Kinase C) | >10,000 | 5,000 | >10,000 |
| Off-Target 3 | (e.g., Kinase D) | 850 | 1,500 | 900 |
| Off-Target 4 | (e.g., Kinase E) | 5,300 | 7,800 | 6,400 |
Note: The data presented in this table is purely illustrative to demonstrate the required format and does not represent real experimental results.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. This section would provide comprehensive descriptions of the key experiments performed.
Example Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A brief description of the assay methodology (e.g., radiometric assay, fluorescence-based assay).
-
Reagents: List of all enzymes, substrates, buffers, and test compounds.
-
Procedure: Step-by-step instructions for performing the assay, including incubation times, temperatures, and concentrations of all components.
-
Data Analysis: Explanation of how the raw data was processed to determine the IC₅₀ values, including the software and statistical methods used.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are critical for conveying complex information in an easily digestible format. The following are examples of how Graphviz (DOT language) could be used to visualize relevant workflows and pathways.
Caption: A generalized workflow for the synthesis and cross-reactivity profiling of novel compounds.
Caption: An example of an inhibited signaling pathway.
Conclusion
While the this compound scaffold holds potential in medicinal chemistry, the current lack of publicly available cross-reactivity data makes it impossible to provide a definitive comparison guide. The framework presented here is intended to serve as a template for future studies and publications in this area. Researchers who are actively synthesizing and evaluating derivatives of this scaffold are encouraged to perform and publish selectivity profiling data to contribute to the broader scientific understanding and enable more informed drug discovery efforts.
Safety Operating Guide
Proper Disposal of 2,4-Difluoro-3-methoxybenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2,4-Difluoro-3-methoxybenzonitrile (CAS No. 220353-20-8), adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and its contaminated materials.
1. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to recognize the potential hazards associated with this compound. While comprehensive toxicological data may be limited, related compounds exhibit acute toxicity if swallowed or in contact with skin, and cause skin and eye irritation. Therefore, it is imperative to handle this chemical and its waste with caution.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.
2. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Waste Container: Collect waste this compound and any materials contaminated with it in a designated, compatible, and properly sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
3. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials such as paper towels to absorb the chemical itself.
-
Collection: Carefully scoop up the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Disposal Procedure
The recommended disposal method for this compound is incineration.[1]
Step-by-Step Disposal Protocol:
-
Ensure all waste is securely contained in a properly labeled, sealed container as described in Section 2.
-
Arrange for collection by a specialized and licensed hazardous waste disposal company.
-
The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1]
Disposal Parameters Summary
| Parameter | Guideline |
| Primary Disposal Method | Chemical Incineration |
| Pre-treatment | Dissolve or mix with a combustible solvent |
| Equipment Specification | Incinerator equipped with an afterburner and scrubber[1] |
| Regulatory Compliance | Adherence to all federal, state, and local laws is mandatory[1] |
Experimental Protocol: Spill Decontamination
This protocol outlines the steps for decontaminating a laboratory surface after a small spill of this compound that has been absorbed with an inert material.
-
Prepare Decontamination Solution: Prepare a solution of a common laboratory detergent in water. Alternatively, a solvent such as ethanol may be used, but ensure it is compatible with the surface being cleaned.
-
Initial Wipe: Wearing appropriate PPE, use absorbent pads soaked in the decontamination solution to wipe the spill area, moving from the outside of the spill towards the center.
-
Collect Waste: Place all used absorbent pads and any contaminated cleaning materials into the designated hazardous waste container.
-
Rinse Area: If appropriate for the surface, rinse the area with water. Collect the rinse water for disposal as hazardous waste.
-
Final Wipe: Perform a final wipe of the area with clean, wet absorbent pads.
-
Dry Area: Dry the surface with clean paper towels. Dispose of these as regular waste unless they came into contact with the chemical.
-
Dispose of PPE: Remove and dispose of contaminated gloves and other disposable PPE in the hazardous waste container. Wash hands thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Difluoro-3-methoxybenzonitrile
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Difluoro-3-methoxybenzonitrile. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment, step-by-step operational protocols, and proper waste disposal methods.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent skin contact, eye irritation, and respiratory exposure.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for operations with a high risk of dust generation. | To protect eyes and face from airborne particles and splashes. |
| Skin Protection | Disposable nitrile gloves. A standard, fully-buttoned laboratory coat. | To prevent direct skin contact with the chemical.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended for operations that may generate dust. This should be used in conjunction with a fume hood. | To prevent the inhalation of fine powder particles.[1] |
| Foot Protection | Closed-toe and closed-heel shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located inside a chemical fume hood.
-
Verify that the fume hood is functioning correctly.
-
Prepare all necessary glassware and utensils.
-
Have designated, clearly labeled waste containers ready.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to minimize exposure to dust.
-
Use a clean spatula for transferring the solid chemical.[4]
-
Slowly rotate the bottle when pouring to avoid sudden release of the powder.[4]
-
Close the container tightly immediately after use.
3. Experimental Use:
-
Keep all containers with the compound sealed when not in active use.
-
Clearly label all solutions with the compound's name, concentration, solvent, and the date of preparation.
4. Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Dispose of contaminated disposable PPE, such as gloves and weigh papers, in the designated solid hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[1]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect contaminated items such as gloves, weigh papers, and paper towels in a designated, sealed plastic bag or container.[5]
-
Label the container clearly as "Hazardous Waste" and include the full chemical name.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated, sealed, and chemically resistant waste container.
-
This halogenated waste must be kept separate from non-halogenated waste streams.[1][6]
-
The container must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents and their approximate percentages.[6]
-
Storage and Disposal:
-
Store waste containers in a cool, well-ventilated area, away from incompatible materials.
-
Ensure container lids are tightly sealed to prevent the release of vapors.[6]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 4. Laboratory Safety Management [delloyd.50megs.com]
- 5. unisafegloves.com [unisafegloves.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

